BDP FL ceramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H50BF2N3O3 |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
InChI |
InChI=1S/C32H50BF2N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(40)29(24-39)36-32(41)21-20-27-18-19-28-23-30-25(2)22-26(3)37(30)33(34,35)38(27)28/h16-19,22-23,29,31,39-40H,4-15,20-21,24H2,1-3H3,(H,36,41)/b17-16+/t29-,31-/m1/s1 |
InChI Key |
GPAWNLZVULWMPQ-MRJFNVGJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BDP FL Ceramide
For Researchers, Scientists, and Drug Development Professionals
BDP FL ceramide is a fluorescently labeled analog of natural ceramide, a central molecule in sphingolipid metabolism. This synthetic probe is extensively utilized in cell biology to visualize the Golgi apparatus and to study the dynamics of lipid trafficking and metabolism in living and fixed cells. Its bright and stable green fluorescence makes it an invaluable tool for fluorescence microscopy and other fluorescence-based analytical techniques.
Core Properties and Specifications
This compound is synthesized by conjugating the green-emitting BODIPY FL (boron-dipyrromethene) fluorophore to sphingosine.[1][2] This structure allows it to mimic natural ceramides (B1148491) and integrate into cellular membranes, particularly accumulating in the Golgi apparatus.[2][3]
Chemical and Spectroscopic Data Summary
| Property | Value | References |
| Chemical Formula | C₃₂H₅₀BF₂N₃O₃ | [4] |
| Molecular Weight | 573.57 g/mol | [4] |
| CAS Number | 2730893-01-1 | [4] |
| Excitation Maximum (λex) | ~503 nm | [3] |
| Emission Maximum (λem) | ~509-512 nm | [5] |
| Fluorescence Quantum Yield | 0.97 | [6] |
| Appearance | Orange semisolid | [4] |
| Solubility | Good in many organic solvents | [4] |
| Storage Conditions | -20°C in the dark | [4] |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Stock Solution (1 mM)
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
b. Ceramide-BSA Complex Working Solution (5 µM)
For efficient delivery to cells, this compound is often complexed with bovine serum albumin (BSA).
-
Materials:
-
1 mM this compound stock solution
-
Defatted BSA
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4, or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Prepare a solution of defatted BSA at a concentration of 0.34 mg/mL in HBSS/HEPES or PBS.[3]
-
To create the 5 µM ceramide/BSA working solution, add 50 µL of the 1 mM this compound stock solution to 10 mL of the BSA solution.[3]
-
Vortex the solution to facilitate the formation of the ceramide-BSA complex.
-
This working solution can be stored at -20°C.[3]
-
Staining Protocol for Live Cells
-
Procedure:
-
Grow cells on sterile coverslips to the desired confluency.
-
Aspirate the culture medium and rinse the cells with pre-warmed HBSS/HEPES.[3]
-
Incubate the cells with the 5 µM ceramide-BSA working solution for 30 minutes at 4°C.[3] This low-temperature incubation allows the fluorescent ceramide to label the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove the excess probe.[3]
-
Incubate the cells in fresh, pre-warmed culture medium for an additional 30 minutes at 37°C.[3] During this step, the fluorescent ceramide is transported from the plasma membrane to the Golgi apparatus.
-
Wash the cells again with fresh medium before imaging.
-
Mount the coverslip on a slide and visualize using a fluorescence microscope with appropriate filters for green fluorescence.
-
Staining Protocol for Fixed Cells
-
Procedure:
-
Grow cells on sterile coverslips.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 5 minutes at 4°C.[3]
-
Wash the fixed cells twice with PBS for 5 minutes each.[3]
-
Incubate the cells with the 5 µM ceramide-BSA working solution in PBS for 30 minutes at 4°C.[3]
-
To enhance Golgi staining, rinse the cells and incubate for 30-90 minutes at room temperature with a solution of defatted BSA (0.34 mg/mL) in PBS.[3]
-
Wash the cells twice with PBS.[3]
-
Mount the coverslip using an appropriate mounting medium for fluorescence microscopy.
-
Visualizations
Conceptual Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of the BODIPY FL fluorophore and the amine group of sphingosine.
Caption: Conceptual workflow for the synthesis of this compound.
Cellular Trafficking and Metabolism of this compound
This compound is a valuable tool for studying the de novo ceramide synthesis and transport pathway.[1] After entering the cell, it mimics endogenous ceramide, which is synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[1][7]
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Ceramida complejante con BSA BODIPY™ FL C5 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Molecular mechanisms and regulation of ceramide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
BDP FL ceramide mechanism of action
An In-depth Technical Guide to the Mechanism of Action of BDP FL Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, fluorescent analog of natural ceramides, pivotal precursors in the biosynthesis of sphingolipids.[1][2][3] This molecule is constructed by conjugating the green-emitting BODIPY™ FL (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophore to a sphingosine (B13886) backbone.[2][4] Its structural similarity to endogenous ceramide allows it to be integrated into cellular metabolic and trafficking pathways, making it an invaluable tool for visualizing the Golgi apparatus and studying sphingolipid transport and metabolism in living and fixed cells.[1][2][5] Compared to other fluorophores like NBD, the BODIPY™ FL dye offers superior brightness, photostability, and a high fluorescence quantum yield, enabling high-resolution imaging and analysis.[3]
Core Mechanism of Action: Cellular Uptake, Trafficking, and Localization
The mechanism of action of this compound hinges on its ability to mimic natural ceramide and exploit the cell's lipid processing machinery. The journey begins with its introduction to the cell, typically as a complex with bovine serum albumin (BSA) to facilitate delivery in aqueous media.[6]
-
Cellular Uptake and ER-to-Golgi Transport : Once introduced, the this compound analog is incorporated into the cell and can be transported to the Golgi apparatus. This transport from the endoplasmic reticulum (ER), a primary site of ceramide synthesis, to the Golgi can occur via two main pathways: vesicular translocation or through the action of the ceramide transport protein (CERT).[7][8][9]
-
Accumulation in the Golgi Apparatus : The probe prominently accumulates in the membranes of the Golgi apparatus.[1][2] This specific localization is a hallmark of this probe and is the basis for its widespread use as a selective stain for this organelle.[6] Some BODIPY-ceramide analogs exhibit a unique concentration-dependent fluorescence shift. At low concentrations, they emit green fluorescence (~515 nm), but as they concentrate in the Golgi membranes, they form excimers that shift the emission to red wavelengths (~620 nm).[10][11][12] This phenomenon allows for clear differentiation of the Golgi from other cellular compartments where the probe is less concentrated.[10]
Metabolic Fate and Subsequent Trafficking
Inside the Golgi apparatus, this compound serves as a substrate for the same enzymes that process natural ceramide. It is metabolized into fluorescent analogs of more complex sphingolipids, primarily BDP FL sphingomyelin (B164518) (SM) and BDP FL glucosylceramide (GlcCer).[10][11][13]
-
Conversion to Sphingomyelin : Sphingomyelin synthase in the Golgi transfers a phosphocholine (B91661) headgroup to this compound.
-
Conversion to Glucosylceramide : Glucosylceramide synthase (GCS) catalyzes the transfer of a glucose moiety from UDP-glucose to this compound.[14]
These newly synthesized fluorescent sphingolipids are then sorted and transported from the Golgi to their final destinations, most notably the plasma membrane, via vesicular transport.[5][11] By tracking the movement of the fluorescence from the Golgi to the cell surface, researchers can monitor the dynamics of sphingolipid trafficking pathways in real-time.[5][10]
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₀BF₂N₃O₃ | [4] |
| Molecular Weight | 573.57 g/mol | [2] |
| Excitation Maximum (λex) | 503 - 505 nm | [1][2][4][15] |
| Emission Maximum (λem) | 509 - 512 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | 85,000 L·mol⁻¹·cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [2] |
| Appearance | Orange semisolid | [2] |
Table 2: Common Experimental Parameters for Cellular Staining
| Parameter | Value / Condition | Reference(s) |
| Stock Solution | 1 mM in DMSO or Chloroform:Ethanol (B145695) (19:1) | [6] |
| Working Concentration | 5 µM (complexed with BSA) | [6][15] |
| Live Cell Staining | ||
| Incubation 1 (Loading) | 30 minutes at 4°C | [15] |
| Incubation 2 (Trafficking) | 30 minutes at 37°C | [15] |
| Fixed Cell Staining | ||
| Fixation | 4% formaldehyde (B43269) or 0.5% glutaraldehyde | [6] |
| Incubation | 30 minutes at 4°C with 5 µM ceramide/BSA | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted for preparing a working solution for cell staining.[6]
-
Prepare a 1 mM Stock Solution : Dissolve 50 µg of this compound in 87.2 µL of DMSO.[6] Alternatively, prepare a 1 mM stock in a chloroform:ethanol (19:1 v/v) solution. Store stock solutions at -20°C, protected from light.[6]
-
Dry Down Lipid (if using organic solvent) : Dispense 50 µL of the 1 mM stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen and then under a vacuum for at least 1 hour. Redissolve the lipid film in 200 µL of absolute ethanol.
-
Prepare BSA Solution : Prepare a solution of 0.34 mg/mL defatted BSA in a serum-free balanced salt solution (e.g., HBSS with 10 mM HEPES, pH 7.4).[6]
-
Form the Complex : Vigorously vortex the BSA solution while slowly adding the this compound stock (either the DMSO or ethanol solution) to achieve a final concentration of 5 µM this compound and 5 µM BSA.[6] This complex can be stored at -20°C.[6]
Protocol 2: Staining the Golgi Apparatus in Live Cells
This protocol allows for the visualization of the Golgi and subsequent trafficking of metabolites.[15]
-
Cell Preparation : Grow cells to a suitable confluency on glass coverslips.
-
Wash : Rinse the cells with an appropriate ice-cold medium, such as HBSS/HEPES.
-
Loading : Incubate the cells with the 5 µM this compound-BSA complex in ice-cold medium for 30 minutes at 4°C.[15] This step allows the probe to label the plasma membrane.
-
Wash : Rinse the cells several times with fresh ice-cold medium to remove excess probe.[15]
-
Trafficking Incubation : Add fresh, pre-warmed (37°C) complete culture medium and incubate the cells for an additional 30 minutes at 37°C.[15] During this step, the fluorescent ceramide is internalized and transported to the Golgi.
-
Final Wash & Imaging : Wash the cells in fresh medium and immediately examine them using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Protocol 3: Staining the Golgi Apparatus in Fixed Cells
This protocol is suitable for co-localization studies with immunofluorescence.[6]
-
Cell Preparation : Grow cells on glass coverslips.
-
Fixation : Fix the cells with 4% formaldehyde in PBS for 5 minutes at 4°C.[6]
-
Wash : Wash the fixed cells twice with PBS for 5 minutes each.[6]
-
Staining : Incubate the cells with the 5 µM this compound-BSA complex in PBS for 30 minutes at 4°C.[6]
-
Blocking/Washing : Rinse the cells in a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature to enhance Golgi staining.[6]
-
Final Wash & Mounting : Rinse the cells twice in PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium for fluorescence microscopy.[6]
Mandatory Visualizations
Caption: Cellular uptake and trafficking pathway of this compound.
Caption: Metabolic conversion of this compound within the Golgi apparatus.
Caption: Experimental workflow for live cell imaging with this compound.
References
- 1. Bodipy this compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.pbrc.edu [labs.pbrc.edu]
BDP FL Ceramide: A Technical Guide to its Spectral Properties and Applications
For researchers in cell biology, lipidomics, and drug development, fluorescent lipid analogs are indispensable tools for visualizing and understanding the intricate trafficking and metabolism of lipids within living cells. Among these, BDP FL ceramide has emerged as a robust and widely used probe for labeling and tracking the Golgi apparatus. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its application, and a visual representation of its utility in cellular imaging.
Core Spectral Properties
This compound is a synthetic lipid created by conjugating the green-emitting BDP FL fluorophore with sphingosine.[1] This results in a highly fluorescent and photostable molecule that retains the biological activity of its natural ceramide counterpart, allowing it to be incorporated into cellular membranes.[2][3] Its key spectral characteristics are summarized in the table below, making it compatible with standard fluorescein (B123965) (FITC) filter sets.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [1][2][4] |
| Emission Maximum (λem) | 509 nm - 512 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | 85,000 - 92,000 L⋅mol⁻¹⋅cm⁻¹ | [2][5][6] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [2][5] |
Experimental Protocols
The primary application of this compound is the visualization of the Golgi apparatus in both live and fixed cells.[2][3] The following protocols provide a general framework for its use in fluorescence microscopy.
Preparation of this compound Stock and Staining Solutions
1. Stock Solution Preparation:
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 87.2 µL of dimethyl sulfoxide (B87167) (DMSO).[3] Alternatively, dissolve 250 µg in 436 µL of DMSO.[3]
-
Store the stock solution at -20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.[7]
2. Staining Solution (Ceramide/BSA Complex) Preparation:
-
Prepare a working buffer of Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4.[3] For live-cell imaging, the addition of 1 mM Ca²⁺ and 0.5 mM Mg²⁺ can help prevent cells from detaching.[3]
-
Add defatted bovine serum albumin (BSA) to the buffer to a final concentration of 0.34 mg/mL.[3]
-
To create a 5 µM ceramide / 5 µM BSA working solution, add 50 µL of the 1 mM ceramide stock solution to 10 mL of the BSA-containing buffer.[3] The optimal concentration may vary depending on the cell type and density and should be determined empirically.[3]
-
This ceramide/BSA complex solution can be stored at -20°C.[3]
Staining Protocol for Live Cells
-
Grow cells to the desired confluency on sterile coverslips.[3]
-
Aspirate the culture medium and rinse the cells with an appropriate buffer, such as HBSS/HEPES.[3]
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.[3] This low-temperature incubation allows the ceramide to label the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove excess probe.[3]
-
To chase the fluorescent ceramide to the Golgi apparatus, incubate the cells in fresh, pre-warmed culture medium at 37°C for 30 minutes.[3][8] This warming step allows for the internalization and transport of the ceramide to the Golgi.[8]
-
Rinse the cells with fresh medium.[3]
-
Mount the coverslips for imaging. For live-cell imaging, an appropriate live-cell imaging solution should be used.
-
Visualize the stained Golgi apparatus using a fluorescence microscope equipped with a standard FITC filter set.[8]
Staining Protocol for Fixed Cells
-
Follow steps 1-6 of the live-cell staining protocol.
-
After the 37°C incubation and final rinse, cells can be fixed. A common method is to incubate with 4% formaldehyde (B43269) in PBS for 2 minutes at 4°C.[3]
-
Wash the fixed cells twice with PBS.[3]
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizing Experimental Workflow and Probe Utility
The following diagrams illustrate the experimental workflow for using this compound and the logical relationship between its properties and applications.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Bodipy this compound | AxisPharm [axispharm.com]
- 5. BDP FL hydrazide (A270094) | Antibodies.com [antibodies.com]
- 6. BDP FL maleimide - CAS 773859-49-7 [sigutlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Technical Guide to BDP FL Ceramide: Spectral Properties, Cellular Staining, and Role in Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorescent lipid probe, BDP FL ceramide. It covers its core spectral properties, detailed protocols for its application in cellular imaging, and an overview of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who utilize fluorescent probes to investigate cellular processes.
Core Properties of this compound
This compound is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. The boron-dipyrromethene (BODIPY) fluorophore attached to the ceramide molecule allows for the visualization of its distribution and transport within living and fixed cells. A key application of this probe is the staining of the Golgi apparatus, where ceramide is metabolized into other sphingolipids.
Spectral Characteristics
The fluorescence properties of this compound are crucial for its effective use in microscopy. The excitation and emission maxima can exhibit slight variations depending on the local environment. Notably, the emission spectrum of some BDP-labeled ceramides (B1148491) can be concentration-dependent, shifting from green to red at high molar densities within membranes.[1][2]
| Property | Value |
| Excitation Maximum (Ex) | ~503 - 505 nm[3][4][5][6] |
| Emission Maximum (Em) | ~509 - 512 nm (Green)[4][5][6][7] |
| Concentration-Dependent Emission | ~620 nm (Red)[1][2][3] |
| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.97 |
Experimental Protocols
The following protocols provide a general framework for staining cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve 50 μg of this compound in 87.2 μL of dimethyl sulfoxide (B87167) (DMSO). For a 250 μg vial, dissolve in 436 μL of DMSO. Store the stock solution at -20°C, protected from light.
-
Ceramide/BSA Complex: For optimal delivery to cells, this compound is typically complexed with bovine serum albumin (BSA). A common method involves reconstituting a 5 mg unit of this compound complexed to BSA in 150 µL of sterile distilled water to yield a 0.5 mM stock solution.[3]
-
Working Solution (5 µM): Dilute the stock solution to a final working concentration of 5 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, or serum-free medium.[3][8]
Staining Protocol for Live Cells
-
Grow cells on a sterile coverslip or imaging dish.
-
Aspirate the culture medium and rinse the cells with an appropriate buffer (e.g., HBSS/HEPES).
-
Incubate the cells with the 5 µM this compound/BSA working solution for 30 minutes at 4°C.[3][8]
-
Wash the cells twice with ice-cold medium to remove excess probe.[3]
-
Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for transport and localization to the Golgi apparatus.[3]
-
Wash the cells again with fresh medium before imaging.
Staining Protocol for Fixed Cells
-
Grow cells on a sterile coverslip.
-
Fix the cells with 4% formaldehyde (B43269) in phosphate-buffered saline (PBS) for 5 minutes at 4°C.[8]
-
Wash the fixed cells twice with PBS for 5 minutes each.[8]
-
Incubate the cells with the 5 µM this compound/BSA working solution in PBS for 30 minutes at 4°C.[8]
-
To reduce background fluorescence, rinse the cells four times for 30 minutes each at room temperature in a solution of 0.34 mg/mL defatted BSA in PBS.[8]
-
Rinse the cells twice with PBS before mounting and imaging.
Ceramide in Cellular Signaling
Ceramide is not merely a structural lipid; it is a critical second messenger involved in a variety of cellular signaling pathways, most notably in the regulation of apoptosis (programmed cell death).[7][9][10] External stimuli, such as stress signals or cytokine receptor activation, can lead to the generation of ceramide through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[2][9][10]
This increase in intracellular ceramide can trigger a cascade of downstream events. Ceramide has been shown to directly activate certain protein phosphatases, such as PP1 and PP2a, and protein kinases, including the kinase suppressor of Ras (KSR).[1] A key pathway activated by ceramide is the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade, which ultimately leads to the execution of apoptosis.[9][10]
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Workflow for Cellular Staining and Imaging
The following diagram illustrates a typical workflow for using this compound in cell staining experiments, from cell preparation to image acquisition and analysis.
Caption: Workflow for this compound staining and imaging.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.pbrc.edu [labs.pbrc.edu]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ceramide signalling and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to BDP FL C12-Ceramide: Cellular Uptake, Transport, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are pivotal bioactive sphingolipids involved in a myriad of cellular processes, including signal transduction, apoptosis, cell proliferation, and stress responses. The study of their intricate trafficking pathways is crucial for understanding fundamental cell biology and for the development of therapeutics targeting lipid-related diseases. BDP FL C12-ceramide, a fluorescent analog of ceramide, has emerged as an indispensable tool for visualizing and quantifying the dynamics of ceramide within living cells. This guide provides a comprehensive overview of the cellular uptake and transport of BDP FL C12-ceramide, detailed experimental protocols for its use, and a summary of quantitative data to facilitate its application in research and drug development.
BDP FL C12-ceramide consists of a C12 fatty acid chain attached to a sphingosine (B13886) backbone, with the boron-dipyrromethene (BODIPY) fluorophore providing a bright and photostable fluorescent signal. This structure allows it to mimic natural ceramides and be processed by the cell's lipid transport and metabolic machinery.
Cellular Uptake and Transport Pathways
The journey of exogenously supplied BDP FL C12-ceramide through the cell is a multi-step process involving both vesicular and non-vesicular transport mechanisms.
Initial Uptake at the Plasma Membrane
BDP FL C12-ceramide, typically complexed with bovine serum albumin (BSA) for delivery, readily inserts into the outer leaflet of the plasma membrane. This process is concentration-dependent and can occur at low temperatures (e.g., 4°C), suggesting a passive transfer mechanism.
Transport to the Golgi Apparatus
Following its insertion into the plasma membrane, BDP FL C12-ceramide is transported to the Golgi apparatus, a central hub for sphingolipid metabolism. This transport can occur through two primary routes:
-
Vesicular Transport: A portion of the fluorescent ceramide is internalized via endocytosis and trafficked through the endosomal pathway to the Golgi.
-
Non-Vesicular Transport: A significant and well-characterized pathway involves the ceramide transfer protein (CERT). CERT is a cytosolic protein that extracts ceramide from the endoplasmic reticulum (ER) and delivers it to the trans-Golgi network (TGN). While BDP FL C12-ceramide is exogenously added, it can access the ER and subsequently be transported by CERT.
The accumulation of BDP FL C12-ceramide in the Golgi is a hallmark of its intracellular trafficking, making it an excellent marker for this organelle.[1] Studies have estimated that BDP-ceramide and its metabolites can reach concentrations of up to 5-10 mol% in the Golgi apparatus membranes.[2][3]
Metabolism and Further Transport
Once in the Golgi, BDP FL C12-ceramide serves as a substrate for enzymes that synthesize more complex sphingolipids:
-
Sphingomyelin (B164518) (SM) Synthase: Converts BDP FL C12-ceramide to BDP FL C12-sphingomyelin.
-
Glucosylceramide Synthase: Converts BDP FL C12-ceramide to BDP FL C12-glucosylceramide.
These newly synthesized fluorescent sphingolipids are then sorted and transported from the Golgi to other destinations, primarily the plasma membrane, via vesicular transport.[1]
Quantitative Data on BDP FL C12-Ceramide Dynamics
The following tables summarize key quantitative parameters related to the cellular uptake and transport of BDP FL C12-ceramide and related fluorescent lipid analogs.
| Parameter | Value | Cell Type/System | Reference |
| Uptake Rate | 46 ± 2.9 FU·min⁻¹ | Human Placental Explants | [4] |
| Golgi Concentration | 5-10 mol% | Human Skin Fibroblasts | [2][3] |
| Labeling Concentration | 5 µM | Various (General Protocol) | [5] |
| Incubation Time (Uptake) | 30 min at 4°C | Various (General Protocol) | [5] |
| Chase Time (Transport) | 30 min at 37°C | Various (General Protocol) | [5] |
Table 1: Quantitative Parameters of BDP FL C12-Ceramide Cellular Dynamics. FU = Fluorescence Units.
| Metabolite | Detection Time | Notes | Reference |
| BDP FL C12-Sphingomyelin | Within minutes | Synthesized in the Golgi apparatus. | [1] |
| BDP FL C12-Glucosylceramide | Within minutes | Synthesized in the Golgi apparatus. | [1] |
Table 2: Metabolic Products of BDP FL C12-Ceramide.
Key Proteins in BDP FL C12-Ceramide Transport
CERT (Ceramide Transfer Protein) is the primary mediator of non-vesicular ceramide transport from the ER to the Golgi.[6][7][8][9][10] Its structure and function are critical for maintaining sphingolipid homeostasis.
| Domain | Function | Interacting Partner(s) |
| START | Binds and transfers a single ceramide molecule. | Ceramide |
| PH | Targets CERT to the Golgi apparatus. | PI4P on Golgi membrane |
| FFAT | Anchors CERT to the ER membrane. | VAP on ER membrane |
Table 3: Functional Domains of the CERT Protein.
Experimental Protocols
Protocol 1: Live-Cell Imaging of BDP FL C12-Ceramide Uptake and Transport
This protocol details the steps for visualizing the trafficking of BDP FL C12-ceramide from the plasma membrane to the Golgi apparatus in living cells.
Materials:
-
BDP FL C12-ceramide (e.g., from a commercial supplier)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Complete cell culture medium
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~515 nm) and environmental control (37°C, 5% CO₂)
Procedure:
-
Preparation of BDP FL C12-ceramide/BSA Complex (5 µM): a. Prepare a 1 mM stock solution of BDP FL C12-ceramide in ethanol (B145695) or DMSO. b. Prepare a 5 µM BSA solution in HBSS/HEPES. c. Add the BDP FL C12-ceramide stock solution to the BSA solution to a final concentration of 5 µM. d. Incubate for 30 minutes at 37°C to allow complex formation.
-
Cell Labeling: a. Grow cells to 70-80% confluency on glass-bottom dishes. b. Wash the cells twice with pre-warmed HBSS/HEPES. c. Incubate the cells with the 5 µM BDP FL C12-ceramide/BSA complex for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane while minimizing endocytosis. d. Wash the cells three times with ice-cold HBSS/HEPES to remove excess probe.
-
Chase and Imaging: a. Add pre-warmed complete cell culture medium to the cells. b. Immediately place the dish on the microscope stage equipped with an environmental chamber. c. Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the transport of the fluorescent ceramide to the Golgi apparatus.
Data Analysis:
-
Qualitatively observe the accumulation of fluorescence in the perinuclear region, characteristic of the Golgi.
-
Quantify the fluorescence intensity in the Golgi region over time using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Quantitative Analysis of BDP FL C12-Ceramide Metabolism
This protocol describes how to quantify the conversion of BDP FL C12-ceramide to its metabolites, sphingomyelin and glucosylceramide.
Materials:
-
Materials from Protocol 1
-
Chloroform
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence scanner or TLC plate reader
Procedure:
-
Cell Labeling and Chase: a. Follow steps 1 and 2 from Protocol 1. b. After the 4°C incubation, add pre-warmed complete medium and incubate at 37°C for desired chase times (e.g., 0, 15, 30, 60, 120 minutes).
-
Lipid Extraction: a. At each time point, wash the cells with ice-cold PBS. b. Scrape the cells into a tube and pellet by centrifugation. c. Extract the lipids using a modified Bligh-Dyer method (chloroform:methanol:water).
-
TLC Analysis: a. Spot the lipid extracts onto a silica (B1680970) TLC plate. b. Develop the plate in the TLC developing solvent. c. Allow the plate to dry.
-
Quantification: a. Scan the TLC plate using a fluorescence scanner. b. Identify the spots corresponding to BDP FL C12-ceramide, BDP FL C12-sphingomyelin, and BDP FL C12-glucosylceramide based on their migration distances (Rf values). c. Quantify the fluorescence intensity of each spot to determine the percentage of each lipid species at each time point.
Visualizations of Pathways and Workflows
Signaling and Transport Pathways
The following diagrams illustrate the key pathways involved in BDP FL C12-ceramide uptake and transport.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using BDP FL C12-ceramide.
Conclusion
BDP FL C12-ceramide is a powerful and versatile tool for investigating the complex pathways of ceramide trafficking and metabolism. Its ability to mimic endogenous ceramides, coupled with its excellent photophysical properties, allows for detailed visualization and quantification of these processes in living cells. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize BDP FL C12-ceramide in their studies, ultimately contributing to a deeper understanding of sphingolipid biology and its role in health and disease.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Structure, functions and regulation of CERT, a lipid-transfer protein for the delivery of ceramide at the ER-Golgi membrane contact sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BDP FL Ceramide: A Technical Guide to a Versatile Synthetic Lipid Analog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of BDP FL ceramide, a fluorescently labeled synthetic lipid analog. Widely utilized in cell biology and drug development, this probe offers a powerful tool for visualizing and understanding the intricate roles of ceramides (B1148491) in cellular processes. This document provides a comprehensive overview of its properties, experimental applications, and the signaling pathways it helps to elucidate.
Introduction to this compound
This compound is a synthetic lipid analog composed of a ceramide molecule covalently linked to a boron-dipyrromethene (BODIPY) fluorophore.[1][2] This fluorescent tag imparts bright and stable green fluorescence, making it an excellent tool for various imaging techniques.[3] The ceramide backbone, consisting of a sphingosine (B13886) base and a fatty acid, allows it to mimic the behavior of endogenous ceramides within cellular membranes.[1][4]
Its primary application lies in its ability to selectively accumulate in the Golgi apparatus, a central organelle in the synthesis and trafficking of lipids and proteins.[1][5][6] This specific localization allows for high-resolution visualization of the Golgi complex in both live and fixed cells.[1][5] Beyond its role as a structural marker, this compound serves as a valuable probe for investigating ceramide metabolism, transport, and its involvement in various signaling cascades.[7][8][9]
Physicochemical and Fluorescent Properties
The utility of this compound as a fluorescent probe is defined by its robust photophysical characteristics. The BODIPY FL fluorophore provides significant advantages over older dyes like NBD (nitrobenzoxadiazole), including greater fluorescence output and enhanced photostability.[3][10]
Quantitative Data Summary
The key photophysical properties of this compound and its common variants are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~503-505 nm | [1][6] |
| Emission Maximum (λem) | ~509-512 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (ΦF) | ~0.97 | [1] |
| Recommended Filter Set | Fluorescein (FITC) | [10] |
Table 2: Comparison of Common Fluorescent Ceramide Analogs
| Analog | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference(s) |
| This compound | ~503-505 | ~509-512 | Bright, photostable green fluorescence; Golgi marker. | [1][6] |
| NBD C6-Ceramide | ~466 | ~536 | Less photostable than BDP FL; sensitive to cholesterol. | [10] |
| BDP TMR Ceramide | ~542 | ~574 | Orange-emitting analog for multicolor imaging. | [5] |
| BDP TR Ceramide | ~589 | ~617 | Red-emitting analog for multicolor imaging. |
An interesting characteristic of BODIPY-labeled lipids is their concentration-dependent fluorescence shift.[11] At high concentrations within membranes, such as in the Golgi, this compound can form excimers, leading to a red-shifted emission at approximately 620 nm.[3][12] This phenomenon can be exploited to study the dynamics of lipid accumulation and trafficking.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for common experimental procedures.
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for reproducible results.
Protocol 1: Stock Solution Preparation (1 mM)
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Procedure:
-
To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 87.2 µL of DMSO or 250 µg in 436 µL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[5]
-
Protocol 2: Working Solution Preparation (5 µM Ceramide/BSA Complex)
This compound is often complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in an aqueous medium.
-
Reagents and Materials:
-
1 mM this compound stock solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Defatted Bovine Serum Albumin (BSA)
-
50 mL conical tube
-
-
Procedure:
-
Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES. For 10 mL of buffer, add 3.4 mg of defatted BSA.[5]
-
Vortex the BSA solution.
-
While vortexing, slowly add 50 µL of the 1 mM this compound stock solution to 10 mL of the BSA solution.[5] This results in a 5 µM ceramide/5 µM BSA working solution.
-
The resulting complex can be stored at -20°C.[5]
-
Staining of Live Cells for Golgi Visualization
This protocol outlines the procedure for labeling the Golgi apparatus in living cells.
Protocol 3: Live-Cell Staining
-
Cell Preparation:
-
Grow cells to a desired confluency on sterile coverslips or in glass-bottom dishes suitable for microscopy.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Rinse the cells once with an appropriate serum-free medium, such as HBSS/HEPES.[5]
-
Incubate the cells with the 5 µM ceramide/BSA working solution for 30 minutes at 4°C.[5][12] The low temperature allows the analog to label the plasma membrane while inhibiting endocytosis.
-
Rinse the cells several times with ice-cold medium to remove excess probe.[5]
-
Perform a "back-exchange" by incubating the cells in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES four times for 30 minutes each at room temperature. This step removes the fluorescent ceramide from the outer leaflet of the plasma membrane, reducing background fluorescence.[5]
-
Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for a further 30 minutes.[5][12] This allows for the internalization and transport of the this compound to the Golgi apparatus.
-
Rinse the cells with fresh medium.
-
Mount the coverslip on a slide with fresh medium and proceed with fluorescence microscopy.
-
Staining of Fixed Cells
This compound can also be used to visualize the Golgi in fixed cells.
Protocol 4: Fixed-Cell Staining
-
Cell Preparation and Fixation:
-
Grow cells on sterile coverslips.
-
Fix the cells in 4% formaldehyde (B43269) in PBS for 5 minutes at 4°C.[5]
-
Wash the fixed cells twice with PBS for 5 minutes each.[5]
-
-
Staining Procedure:
-
Incubate the fixed cells with the 5 µM ceramide/BSA working solution in PBS for 30 minutes at 4°C.[5]
-
Rinse the cells with a solution of 0.34 mg/mL defatted BSA in PBS four times for 30 minutes each at room temperature.[5]
-
Rinse the cells twice with PBS.[5]
-
Mount the coverslip on a slide using an appropriate mounting medium.
-
Visualize using fluorescence microscopy.
-
Investigating Ceramide Trafficking and Metabolism
This compound can be used in pulse-chase experiments to study its transport and conversion to other sphingolipids.
Protocol 5: Lipid Trafficking Assay
-
Pulse:
-
Label live cells with the 5 µM ceramide/BSA working solution for 30 minutes at 4°C as described in the live-cell staining protocol.
-
-
Chase:
-
After the pulse, wash the cells with ice-cold medium and then incubate them in fresh, pre-warmed complete culture medium at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
At each time point, immediately place the cells on ice and wash with ice-cold PBS to stop trafficking.
-
-
Analysis:
-
The cells can be imaged at each time point to visualize the redistribution of the fluorescent signal from the plasma membrane to the Golgi and subsequently to other compartments.
-
Alternatively, cellular lipids can be extracted and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the fluorescent metabolites of this compound, such as BDP FL sphingomyelin (B164518) and BDP FL glucosylceramide.[13]
-
Ceramide Signaling Pathways
Ceramides are bioactive lipids that act as second messengers in a variety of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation.[14][15] this compound, by mimicking endogenous ceramides, can be used to study these pathways. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[4]
De Novo Synthesis of Ceramide
This pathway synthesizes ceramide from basic precursors, primarily in the endoplasmic reticulum.[4][15]
Caption: The de novo ceramide synthesis pathway.
Sphingomyelinase and Salvage Pathways
Ceramide can be generated by the hydrolysis of sphingomyelin by sphingomyelinases or through the recycling of sphingosine in the salvage pathway.[4][16]
Caption: Sphingomyelinase and salvage pathways for ceramide generation.
Downstream Signaling of Ceramide
Once generated, ceramide can activate downstream effector molecules, including protein phosphatases, to regulate cellular responses. A key pathway involves the activation of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[14][17]
Caption: Ceramide-activated protein phosphatase signaling pathway leading to apoptosis.
Experimental Workflows and Logical Relationships
The use of this compound in cell-based assays follows a logical workflow, from initial cell preparation to final data analysis.
General Workflow for Live-Cell Imaging
The following diagram illustrates the typical steps involved in a live-cell imaging experiment using this compound.
Caption: A typical workflow for live-cell imaging with this compound.
Ceramide Transport and Metabolism in the Cell
This compound enters the cell and is transported to the Golgi, where it can be metabolized into other sphingolipids.
Caption: Cellular transport and metabolism of this compound.
Conclusion
This compound is an indispensable tool for researchers studying lipid biology and cellular signaling. Its bright and photostable fluorescence, coupled with its ability to mimic endogenous ceramides and specifically accumulate in the Golgi apparatus, provides a unique window into the dynamic processes of ceramide transport, metabolism, and signaling. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for the effective application of this versatile synthetic lipid analog in a wide range of research and drug development contexts.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ceramide - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY™ FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg [thermofisher.com]
- 9. Invitrogen BODIPY FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 16. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide-activated protein phosphatase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to BDP FL Ceramide Metabolism in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of BDP FL C5-ceramide, a fluorescent analog of ceramide, for studying sphingolipid metabolism and trafficking in live cells. It details the metabolic fate of this probe, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the core biological processes.
Introduction: The Role of BDP FL Ceramide in Cell Biology
Ceramides (B1148491) are central, bioactive molecules in the complex network of sphingolipid metabolism.[1][2] They serve not only as structural components of cellular membranes but also as critical signaling molecules that regulate fundamental cellular processes, including apoptosis, cell senescence, differentiation, and autophagy.[3][4][5] Dysregulation of ceramide metabolism is implicated in numerous diseases, from cancer to neurodegenerative disorders.[1][2]
To study the intricate dynamics of ceramide in living systems, researchers utilize fluorescently labeled analogs. BDP FL C5-ceramide (N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)sphingosine) is a synthetic ceramide conjugated to the green-emitting BODIPY™ FL fluorophore.[6] This probe is widely used for several key reasons:
-
High Specificity for the Golgi Apparatus: Following its introduction to live cells, this compound is rapidly transported to the Golgi apparatus, the primary site for the synthesis of complex sphingolipids.[6][7] This makes it an excellent vital stain for visualizing Golgi structure and dynamics.
-
Metabolic Processing: The short C5 acyl chain allows the molecule to be readily incorporated and metabolized by cellular enzymes into more complex sphingolipids, primarily BDP FL sphingomyelin (B164518) and BDP FL glucosylceramide.[8][9] This enables the real-time tracking of lipid transport along the secretory pathway.[10]
-
Superior Photophysical Properties: Compared to other common fluorophores like NBD, the BODIPY FL dye offers greater fluorescence intensity, higher photostability, and unique spectral properties.[1] Notably, its fluorescence emission maximum shifts from green (~515 nm) to red (~620 nm) at high concentrations within membranes, a property that can be used to estimate its local density.[8][11]
This guide will delve into the metabolic pathways, experimental application, and quantitative analysis of this compound in live cells.
Metabolic Pathways and Cellular Trafficking
The journey of this compound through the cell is a multi-step process that mirrors the trafficking of its endogenous counterpart. Ceramide analogs with shortened fatty acid chains are rapidly incorporated into the plasma membrane, internalized, and concentrated in the Golgi apparatus.[10] From there, they are metabolized into fluorescent sphingolipids and glycosphingolipids, which are then trafficked back to the cell surface via vesicles.[10]
-
Uptake and Transport: When introduced to cells, typically as a complex with bovine serum albumin (BSA) to enhance solubility, this compound integrates into the outer leaflet of the plasma membrane.[1][12] It is then internalized and transported to the Golgi apparatus. This transport can occur via vesicular translocation or through the action of the ceramide transport protein (CERT), which specifically moves ceramide from the endoplasmic reticulum (ER) to the Golgi.[7]
-
Metabolism in the Golgi: The Golgi apparatus is the central hub for sphingolipid synthesis. Here, this compound serves as a substrate for two key enzymes:
-
Sphingomyelin Synthase (SMS): This enzyme transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, producing BDP FL sphingomyelin (SM).[2]
-
Glucosylceramide Synthase (GCS): This enzyme adds a glucose moiety from UDP-glucose to ceramide, forming BDP FL glucosylceramide (GlcCer).[13][14]
-
-
Post-Golgi Trafficking: The newly synthesized BDP FL sphingomyelin and BDP FL glucosylceramide are then sorted and transported from the Golgi to their final destinations. A primary route is the secretory pathway, which delivers these lipids to the plasma membrane.[10]
The core metabolic conversions of this compound are visualized in the signaling pathway diagram below.
Ceramide's Role in Cellular Signaling: Apoptosis and Autophagy
Beyond its structural and metabolic roles, ceramide is a potent signaling lipid. An accumulation of intracellular ceramide, which can be induced by various cellular stresses or by inhibiting its conversion to sphingomyelin, often triggers programmed cell death (apoptosis).[2][5] Ceramide can act directly on mitochondria, where it has been shown to bind to the voltage-dependent anion channel 2 (VDAC2) to initiate the apoptotic cascade.[15]
Ceramide also has a complex, paradoxical relationship with autophagy, a cellular recycling process.[16] It can induce a homeostatic, pro-survival autophagic response as cells attempt to cope with nutrient limitation caused by ceramide's effect on nutrient transporters.[17] Conversely, under different conditions or with specific ceramide species (e.g., C18-ceramide), it can trigger lethal autophagy, or mitophagy, by targeting autophagosomes directly to mitochondria.[16][18]
This dual role in cell fate is a critical area of research, particularly in oncology, where manipulating ceramide levels is a potential therapeutic strategy.
Quantitative Data Summary
The effective use of this compound requires precise control over experimental parameters. The following tables summarize key quantitative data gathered from the literature.
Table 1: Staining and Imaging Parameters
| Parameter | Value | Notes | Citation(s) |
|---|---|---|---|
| Stock Solution | 0.5 - 1.0 mM | Prepared in DMSO or as a pre-complexed lyophilized powder with BSA. | [19][20][21] |
| Working Concentration | 5 µM | Typical concentration for cell labeling in a BSA complex. Range can be 1-10 µM. | [7][12][19][21] |
| Labeling Temperature | 4°C | Low temperature allows the probe to label the plasma membrane while inhibiting endocytosis. | [12][19][21] |
| Labeling Time | 30 minutes | Incubation time at 4°C for initial plasma membrane labeling. | [12][19][21] |
| Chase Temperature | 37°C | Warming cells to 37°C allows for synchronized internalization and transport to the Golgi. | [19][20][21] |
| Chase Time | 30 minutes | Time allowed for the probe to accumulate in the Golgi apparatus after the initial labeling. |[19][21] |
Table 2: Spectroscopic and Biophysical Properties
| Parameter | Value | Notes | Citation(s) |
|---|---|---|---|
| Excitation Max (λex) | ~505 nm | Optimal wavelength for exciting the BODIPY FL fluorophore. | [7][19] |
| Emission Max (λem) | ~511 - 515 nm (Green) | Emission at low molar concentrations in the membrane. | [8][11] |
| Concentration Shift (λem) | ~620 nm (Red) | Emission shifts to red at high molar densities (excimer formation). | [8][11] |
| Golgi Concentration | 5 - 10 mol% | Estimated concentration of the probe and its metabolites in Golgi membranes. |[8][9][11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound for staining live and fixed cells.
Protocol 1: Preparation of 5 µM this compound/BSA Staining Solution
This protocol is adapted for preparing a working solution from a DMSO stock.
-
Prepare Stock Solution: Dissolve BDP FL C5-ceramide powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Buffer: Prepare a suitable serum-free, buffered salt solution, such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4.
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in the HBSS/HEPES buffer to a final concentration of 0.34 mg/mL (approximately 5 µM). Vortex gently to mix.
-
Form the Complex: Add 5 µL of the 1 mM this compound stock solution to 1 mL of the BSA-containing buffer. Vortex immediately and vigorously for 30 seconds to facilitate the formation of the ceramide-BSA complex. The final concentration will be 5 µM this compound and 5 µM BSA. This solution should be used fresh.
Protocol 2: Live-Cell Staining for Golgi Visualization
This protocol uses a low-temperature pulse followed by a high-temperature chase to achieve specific Golgi labeling.
-
Cell Culture: Grow cells to a desired confluency (typically 50-70%) on sterile glass coverslips or in glass-bottom imaging dishes.
-
Wash: Aspirate the culture medium and gently wash the cells twice with ice-cold medium (e.g., DMEM or HBSS/HEPES) to remove residual serum.
-
Labeling: Add the 5 µM ceramide/BSA staining solution (from Protocol 1) to the cells. Incubate for 30 minutes at 4°C (on ice or in a cold room). This step labels the plasma membrane while minimizing endocytosis.
-
Wash: Aspirate the staining solution and wash the cells three to four times with ice-cold medium to remove any unbound probe.
-
Chase: Add fresh, pre-warmed (37°C) complete culture medium to the cells. Transfer the cells to a 37°C incubator with 5% CO₂. Incubate for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.
-
Final Wash and Imaging: Aspirate the chase medium and replace it with fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or HBSS/HEPES). The cells are now ready for immediate visualization by fluorescence microscopy.
Protocol 3: Fixed-Cell Staining
-
Fixation: Grow and wash cells as described for live-cell staining. Fix the cells using a desired protocol, for example, with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash: Wash the fixed cells three times with PBS.
-
Staining: Incubate the fixed cells with the 5 µM ceramide/BSA staining solution for 30 minutes at room temperature.
-
Back-Exchange (Optional but Recommended): To reduce background fluorescence and enhance the Golgi signal, wash the cells four times for 30 minutes each at room temperature with a solution of 0.34 mg/mL defatted BSA in PBS.[21] This "back-exchange" step helps remove probe molecules that are not sequestered within organelles.
-
Final Wash and Mounting: Wash the cells twice more with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is ready for imaging.
Conclusion
BDP FL C5-ceramide is a powerful and versatile tool for cell biologists. Its ability to specifically label the Golgi apparatus and serve as a metabolic precursor for other key sphingolipids allows for the detailed investigation of lipid trafficking, metabolism, and signaling in live cells. By understanding its metabolic fate and employing standardized, quantitative protocols, researchers can effectively probe the complex roles of ceramides in cellular health and disease, providing valuable insights for basic science and therapeutic development.
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife [elifesciences.org]
- 15. Ceramides bind VDAC2 to trigger mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide-induced starvation triggers homeostatic autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. labs.pbrc.edu [labs.pbrc.edu]
- 20. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 21. lumiprobe.com [lumiprobe.com]
BDP FL Ceramide: A Technical Guide to its Photophysical Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL ceramide is a synthetic, fluorescent lipid analog that has become an invaluable tool for researchers in cell biology, particularly for visualizing the Golgi apparatus.[1][2] This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for its use, and a visual representation of its mechanism of action. This compound is formed by the conjugation of the bright, green-emitting BDP FL fluorophore with sphingosine.[3] Its structure mimics natural ceramides, allowing it to be incorporated into cellular membranes and trafficked to the Golgi apparatus.[1][2] This specific targeting, combined with the excellent photostability of the BDP FL dye, makes it an ideal probe for live-cell imaging and studying lipid metabolism and transport.[1]
Core Photophysical Characteristics
The fluorescence of this compound is characterized by its high quantum yield and molar extinction coefficient, contributing to its bright signal in microscopy applications. The photophysical parameters are summarized in the table below.
| Photophysical Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 503 nm | [1] |
| Maximum Emission Wavelength (λem) | 509 nm - 512 nm | [1][3] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (ΦF) | ~1.0 (in some environments) | [4] |
| Fluorescence Lifetime (τ) | ~5 nanoseconds | [5] |
Structure-Function Relationship
The utility of this compound as a fluorescent probe is a direct result of its chemical structure, which combines a fluorescent moiety with a biological targeting molecule.
Caption: Logical relationship between the structure of this compound and its resulting fluorescent and targeting properties.
Cellular Trafficking and Localization
This compound is cell-permeant and, once inside the cell, it is recognized by the cellular machinery that transports endogenous ceramides. This leads to its accumulation in the membranes of the Golgi apparatus.
Caption: Cellular trafficking pathway of this compound leading to its localization in the Golgi apparatus.
Experimental Protocols
Staining the Golgi Apparatus in Live Cells
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Fetal Bovine Serum (FBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 5 µM in HBSS. For some cell types, complexing the probe with BSA can enhance uptake.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the 5 µM this compound staining solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with HBSS.
-
-
Imaging:
-
Add fresh HBSS or culture medium without phenol (B47542) red to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490-505 nm, Emission: ~510-540 nm).
-
Experimental Workflow for Photophysical Characterization
The determination of the key photophysical properties of this compound involves a series of spectroscopic measurements.
Caption: Experimental workflow for the characterization of the photophysical properties of this compound.
Conclusion
This compound stands out as a robust and reliable fluorescent probe for the visualization and study of the Golgi apparatus and lipid dynamics within living cells. Its excellent photophysical properties, including high brightness and photostability, coupled with its specific subcellular targeting, make it an indispensable tool for researchers in various fields of life sciences. The provided data and protocols serve as a comprehensive resource for the effective application of this powerful fluorescent lipid analog.
References
- 1. Bodipy this compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Sphingolipid Metabolism with BDP FL C12-Ceramide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of BODIPY™ FL C12-Ceramide (BDP FL C12-Ceramide), a fluorescent analog of natural ceramide, as a powerful tool for investigating the complex pathways of sphingolipid metabolism and trafficking in living cells.
Ceramides (B1148491) are central molecules in sphingolipid metabolism, serving not only as structural components of cellular membranes but also as critical signaling molecules in processes like apoptosis, inflammation, and cell cycle regulation.[1][2] The ability to visualize and track the fate of ceramides within the cell is paramount to understanding these processes and developing therapeutics that target sphingolipid pathways. BDP FL C12-Ceramide, with its bright and photostable BODIPY fluorophore, allows for real-time imaging of ceramide transport and its conversion into other key sphingolipids.[3][]
Core Concepts: Sphingolipid Metabolism
Ceramide sits (B43327) at the heart of the sphingolipid metabolic network. Synthesized primarily in the endoplasmic reticulum (ER), it is then transported to the Golgi apparatus.[1][5][6] This transport can occur through vesicular trafficking or via a specific ceramide transfer protein (CERT).[1][5][7] In the Golgi, ceramide serves as a substrate for two major enzymes:
-
Sphingomyelin (B164518) Synthase (SMS): Converts ceramide to sphingomyelin (SM), a major component of the plasma membrane.[8]
-
Glucosylceramide Synthase (GCS): Converts ceramide to glucosylceramide (GlcCer), the precursor for a vast array of complex glycosphingolipids.[8][9]
By introducing BDP FL C12-Ceramide to cells, researchers can directly observe its accumulation in the Golgi and the subsequent appearance of its fluorescent metabolites, BDP FL C12-Sphingomyelin and BDP FL C12-Glucosylceramide, providing a dynamic readout of these metabolic pathways.[9]
Data Presentation: Quantitative Properties and Parameters
For reproducible and accurate experimental design, understanding the properties of the BDP FL C12-Ceramide probe and typical experimental conditions is crucial.
Table 1: Physicochemical and Spectral Properties of BDP FL C12-Ceramide
| Property | Value | Source(s) |
| Full Chemical Name | N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)-D-erythro-sphingosine | N/A |
| Molecular Formula | C₄₂H₇₀BF₂N₃O₃ | [10] |
| Molecular Weight | 713.8 g/mol | [10][11] |
| Excitation Maximum (λex) | ~505 nm | [10][11] |
| Emission Maximum (λem) | ~511-540 nm | [3][10][11] |
| Extinction Coefficient | > 80,000 cm⁻¹M⁻¹ | |
| Quantum Yield | > 0.9 | |
| Solubility | Slightly soluble in Chloroform, Methanol | [10][11] |
| Appearance | Solid | [10] |
Table 2: Typical Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Probe Working Concentration | 0.5 - 5 µM | Prepare from a stock solution complexed with defatted BSA. | [12][][] |
| Labeling Temperature | 4°C | This initial low-temperature incubation allows the probe to bind to the plasma membrane. | [15] |
| Labeling Time (at 4°C) | 30 minutes | Sufficient for membrane association before initiating metabolic processes. | [12][15] |
| Chase Incubation Temperature | 37°C | Shifting to physiological temperature allows for internalization and metabolic processing. | [12][15] |
| Chase Incubation Time | 15 - 60 minutes | Time-course experiments are recommended to track transport through the Golgi and to subsequent destinations. | [] |
| Imaging System | Confocal or Wide-field Fluorescence Microscope | Use standard FITC/GFP filter sets. | [16] |
Mandatory Visualizations
Signaling and Metabolic Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involving ceramide.
Experimental Workflows
A standardized workflow is critical for obtaining reliable data in cell imaging experiments.
Logical Relationships in Ceramide Signaling
Ceramide is a key player in inducing apoptosis. The following diagram illustrates a simplified signaling cascade.
Experimental Protocols
Detailed methodologies are essential for the successful application of BDP FL C12-Ceramide in research.
Protocol 1: Live-Cell Imaging of Ceramide Trafficking to the Golgi
This protocol is adapted from established methods for visualizing the Golgi apparatus in living cells.[15]
Materials:
-
BDP FL C12-Ceramide complexed to defatted Bovine Serum Albumin (BSA).
-
Cells cultured on glass-bottom dishes or coverslips.
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES).
-
Complete cell culture medium.
-
Ice bath.
-
37°C incubator.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP).
Procedure:
-
Preparation: Grow cells to 70-80% confluency on imaging-quality coverslips or dishes.
-
Probe Preparation: Prepare a 5 µM working solution of BDP FL C12-Ceramide-BSA complex in HBSS/HEPES buffer.[15]
-
Labeling: a. Wash cells twice with ice-cold HBSS/HEPES. b. Place the dish on an ice bath to cool the cells to 4°C. c. Aspirate the buffer and add the 5 µM ceramide working solution. d. Incubate the cells at 4°C for 30 minutes.[15]
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with ice-cold HBSS/HEPES to remove unbound probe.
-
Chase Incubation: a. Add pre-warmed (37°C) complete culture medium to the cells. b. Transfer the cells to a 37°C incubator for 30 minutes to allow for internalization and transport to the Golgi.[15]
-
Imaging: a. Wash the cells once with fresh, warm medium. b. Immediately mount the coverslip (if used) and view under a fluorescence microscope. The Golgi apparatus should appear as a brightly stained perinuclear structure.
Protocol 2: Analysis of Fluorescent Sphingolipid Metabolites by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and semi-quantitative analysis of BDP FL C12-Ceramide and its fluorescent metabolites.
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60).
-
TLC development chamber.
-
Lipid extraction solvents: Chloroform, Methanol.
-
TLC mobile phase: e.g., Chloroform/Methanol/Water (70:25:4, v/v/v).[17]
-
Fluorescence imaging system (e.g., UV transilluminator or laser-based gel scanner).
Procedure:
-
Cell Labeling: Label a confluent dish of cells with BDP FL C12-Ceramide as described in Protocol 1, using a chase incubation time relevant to the desired metabolic state (e.g., 60-120 minutes).
-
Lipid Extraction: a. Wash cells with ice-cold PBS. b. Scrape cells into a glass tube. c. Perform a lipid extraction using a standard method like the Bligh-Dyer procedure (Chloroform:Methanol:Water). d. Dry the organic (lower) phase containing the lipids under a stream of nitrogen.
-
TLC Analysis: a. Resuspend the dried lipid extract in a small volume (20-50 µL) of chloroform/methanol (2:1, v/v). b. Carefully spot the extract onto the origin line of a silica TLC plate. Also spot fluorescent standards for Ceramide, Sphingomyelin, and Glucosylceramide if available. c. Allow the spots to dry completely. d. Place the plate in a TLC chamber pre-equilibrated with the chosen mobile phase. e. Allow the solvent front to migrate until it is ~1-2 cm from the top of the plate. f. Remove the plate and allow it to air dry completely in a fume hood.
-
Detection and Quantification: a. Visualize the fluorescent lipid spots using a fluorescence imager. BDP FL has an excitation maximum around 505 nm. b. Identify the spots corresponding to the starting material (BDP FL C12-Ceramide) and its metabolites (BDP FL C12-SM and BDP FL C12-GlcCer) based on their retention factor (Rf) values compared to standards. c. Quantify the fluorescence intensity of each spot using densitometry software. The relative intensity of the metabolite spots provides a measure of the metabolic conversion rate.[18]
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of ceramide by ceramide transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide Metabolism Compartmentalized in the Endoplasmic Reticulum and Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramides are transported through the Golgi apparatus in human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. Lipid analysis by thin-layer chromatography [bio-protocol.org]
- 18. Nondestructive quantification of neutral lipids by thin-layer chromatography and laser-fluorescent scanning: suitable methods for "lipidome" analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Visualizing the Golgi Apparatus: An Application Guide for BDP FL Ceramide Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for staining the Golgi apparatus in mammalian cells using BDP FL ceramide, a green-emitting fluorescent lipid. This synthetic ceramide analog incorporates into the Golgi membranes, allowing for clear visualization via fluorescence microscopy in both live and fixed cells. Its high photostability and bright fluorescence make it an excellent tool for studying Golgi morphology, lipid metabolism, and membrane dynamics.[1][2][3]
Principle of this compound Staining
This compound is a conjugate of the BDP FL fluorophore and sphingosine.[1] Ceramides (B1148491) are key precursors for the synthesis of sphingolipids, a process that predominantly occurs in the Golgi apparatus.[1][4] When introduced to cells, this compound is transported to the Golgi, where it accumulates, leading to specific and bright fluorescent labeling of this organelle.[1][4][5] This allows for the detailed study of the Golgi's structure and its role in cellular trafficking.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various published protocols for this compound Golgi staining. This allows for easy comparison and optimization for specific cell types and experimental conditions.
| Parameter | Protocol 1 (Lumiprobe)[5] | Protocol 2 (MedchemExpress)[4] | Protocol 3 (Cold Spring Harbor)[6] |
| Stock Solution Concentration | 1 mM in DMSO | 5 mM in DMSO | 1 mM in cell culture medium |
| Working Solution Concentration | 5 µM ceramide/BSA complex | 1-10 µM in HBSS | Not specified, used without dilution |
| Incubation Temperature | 4°C (initial), then 37°C | Room Temperature | 37°C |
| Incubation Time | 30 min at 4°C, then 30 min at 37°C | 20-30 minutes | 10 minutes |
| Fixation (Optional) | 4% formaldehyde (B43269) for 2 min at 4°C | Not specified | Not specified |
| Excitation/Emission Maxima | ~503 nm / ~509 nm[7] | 505 nm / 512 nm | 464 nm / 532 nm (in methanol) |
Experimental Protocols
This section provides a detailed, consolidated methodology for staining the Golgi apparatus with this compound in both live and fixed cells.
Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Dissolve 50 µg of this compound in 87.2 µL of dimethyl sulfoxide (B87167) (DMSO).[5]
-
Alternatively, dissolve 250 µg in 436 µL of DMSO.[5]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]
2. Defatted Bovine Serum Albumin (BSA) Solution (optional but recommended):
-
Prepare a solution of 0.34 mg/mL defatted BSA in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[5]
3. This compound/BSA Working Solution (5 µM):
-
Add 50 µL of the 1 mM this compound stock solution to 10 mL of the defatted BSA solution.[5]
-
This complex helps in the efficient delivery of the lipid probe to the cells.[8]
Live Cell Staining Protocol
This protocol is suitable for real-time imaging of the Golgi apparatus in living cells.
-
Cell Seeding: Grow adherent cells on sterile glass coverslips or in glass-bottom dishes to an appropriate confluency. For suspension cells, proceed with the cell pellet.
-
Initial Wash: Aspirate the culture medium and wash the cells once with a serum-free medium or HBSS.[5]
-
Staining Incubation:
-
Add the 5 µM this compound/BSA working solution to the cells.
-
Incubate for 30 minutes at 4°C.[5] This initial cold incubation facilitates the association of the ceramide with the plasma membrane.
-
-
Washing: Rinse the cells several times with ice-cold medium to remove the excess probe.[5]
-
Chase Incubation: Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C.[5] This allows for the internalization and transport of the ceramide to the Golgi apparatus.
-
Final Wash: Wash the cells once with fresh medium.
-
Imaging: Mount the coverslip on a slide and visualize the cells using a fluorescence microscope equipped with a standard FITC filter set.
Fixed Cell Staining Protocol
This protocol is for applications where fixation is required for sample preservation or co-staining with antibodies.
-
Live Cell Staining: Follow steps 1-6 of the Live Cell Staining Protocol.
-
Fixation: After the final wash, fix the cells with 4% formaldehyde in PBS for 2 minutes at 4°C.[5]
-
Washing: Wash the fixed cells twice with PBS.[5]
-
Mounting and Imaging: Mount the coverslip on a slide using an appropriate mounting medium and visualize using a fluorescence microscope.
Visualization and Data Interpretation
This compound exhibits a bright green fluorescence with an excitation maximum around 503-505 nm and an emission maximum around 509-512 nm.[4][7] The Golgi apparatus will appear as a compact, perinuclear structure. The intensity and morphology of the staining can provide insights into the state of the Golgi and cellular lipid metabolism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual pathway of this compound within the cell and the experimental workflow for staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Bodipy this compound | AxisPharm [axispharm.com]
- 3. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. This compound - Immunomart [immunomart.com]
- 8. Invitrogen BODIPY FL C5-Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
BDP FL Ceramide Staining in Fixed Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL ceramide is a fluorescently labeled analog of ceramide, a key molecule in sphingolipid metabolism. This synthetic probe consists of a BODIPY™ FL (BDP FL) fluorophore attached to a ceramide backbone.[1][2][3] It serves as a valuable tool for visualizing the Golgi apparatus in both live and fixed cells.[1][2][3][4] The lipophilic nature of the this compound allows it to readily cross the plasma membrane and become incorporated into cellular membranes. Subsequent metabolic processing and transport lead to its accumulation in the Golgi complex, making it an excellent marker for this organelle.[5][6] This document provides detailed protocols for using this compound to stain the Golgi apparatus in fixed cells, along with quantitative data and workflow visualizations.
Principle of Staining
This compound mimics natural ceramides (B1148491) and is processed through the cell's lipid metabolic pathways. After entering the cell, it is transported to the endoplasmic reticulum and then to the Golgi apparatus.[5] Within the Golgi, it is further metabolized and becomes concentrated, allowing for bright and specific fluorescent labeling of this organelle.[2][3][5] The BDP FL fluorophore exhibits bright green fluorescence with excitation and emission maxima around 503-505 nm and 511-512 nm, respectively.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound staining in fixed cells, derived from various sources.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 503 - 505 |
| Emission Maximum | 509 - 512 |
Data sourced from multiple supplier and protocol descriptions.[1][8]
Table 2: Recommended Staining Parameters for Fixed Cells
| Parameter | Recommended Range | Notes |
| Fixative | 4% Paraformaldehyde or 0.5% Glutaraldehyde | The choice of fixative can influence the preservation of cellular structures and antigenicity for co-staining. |
| Fixation Time | 5 - 15 minutes | Longer fixation times are generally not necessary and may mask epitopes for co-staining. |
| Working Concentration | 0.5 - 10 µM | The optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | 20 - 60 minutes | Incubation should be performed in the dark to prevent photobleaching. |
| Incubation Temperature | 4°C or Room Temp. | Low-temperature incubation can help to reduce non-specific membrane labeling. |
These parameters are compiled from several standardized protocols.[2][][10]
Experimental Protocols
Two detailed protocols for this compound staining in fixed cells are provided below. The first is a general protocol, while the second is specifically for complexing the ceramide with bovine serum albumin (BSA) to enhance its delivery into cells.
Protocol 1: Standard Staining of Fixed Cells
This protocol is a general method for staining fixed adherent cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with antifade reagent
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency (typically 70-80%).
-
Fixation: Carefully aspirate the culture medium. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[]
-
Washing: Remove the fixative and wash the cells 2-3 times with PBS to remove any residual PFA.[]
-
Staining: Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 0.5–5 µM.[] Add the working solution to the cells and incubate for 20–60 minutes at room temperature, protected from light.[]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained Golgi apparatus using a fluorescence or confocal microscope with appropriate filter sets for green fluorescence (e.g., FITC filter set).
Protocol 2: Staining of Fixed Cells with this compound-BSA Complex
Complexing this compound with defatted BSA can improve its solubility and delivery into cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde (B43269) in PBS
-
Mounting medium with antifade reagent
Procedure:
-
Preparation of Ceramide/BSA Solution:
-
Prepare a 0.34 mg/mL solution of defatted BSA in PBS.
-
Add the this compound stock solution to the BSA solution to achieve a final concentration of 5 µM ceramide. This creates a 5 µM ceramide / 5 µM BSA working solution.[2]
-
-
Cell Culture: Grow adherent cells on sterile coverslips in a culture dish.
-
Fixation: Fix the cells with 4% formaldehyde for 5 minutes at 4°C.[2]
-
Washing: Wash the fixed cells twice with PBS for 5 minutes each.[2]
-
Staining: Incubate the cells with the 5 µM ceramide/BSA working solution in PBS for 30 minutes at 4°C.[2]
-
Post-Staining Washes:
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Observe the cells using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway and Cellular Processing
The following diagram illustrates the cellular uptake and processing of this compound, leading to its accumulation in the Golgi apparatus.
Caption: Cellular uptake and trafficking of this compound.
Experimental Workflow
This diagram outlines the general experimental workflow for staining fixed cells with this compound.
Caption: Experimental workflow for this compound staining.
Troubleshooting
-
Weak Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the stock solution has been stored correctly, protected from light and at a low temperature (-20°C).[3]
-
-
High Background:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Ensure thorough washing after staining. The use of a BSA solution for washing, as in Protocol 2, can help reduce non-specific binding.[2]
-
-
Photobleaching:
Conclusion
This compound is a robust and specific fluorescent probe for labeling the Golgi apparatus in fixed cells. The provided protocols and data offer a comprehensive guide for researchers to successfully implement this technique in their studies of Golgi structure and function, as well as broader investigations into lipid metabolism and trafficking. Optimization of the staining parameters for specific cell types and experimental setups is recommended to achieve the best results.
References
- 1. Bodipy this compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. This compound - Immunomart [immunomart.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Golgi Apparatus Structure | Thermo Fisher Scientific - UK [thermofisher.com]
Visualizing Golgi Dynamics with BDP FL Ceramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[1][2] Visualizing the intricate structure and dynamic processes of the Golgi is crucial for understanding its function in health and disease. BDP FL ceramide, a fluorescently labeled analog of ceramide, serves as an excellent tool for this purpose.[3][4] This synthetic lipid is composed of a BDP FL fluorophore conjugated to sphingosine (B13886) and is readily incorporated into the membranes of the Golgi apparatus in both live and fixed cells.[3][5] Its bright and stable green fluorescence allows for high-resolution imaging of Golgi morphology, trafficking, and dynamics.[2][4]
This document provides detailed application notes and protocols for the use of this compound in visualizing the Golgi apparatus.
Key Applications
-
Golgi Visualization : Highlighting the Golgi apparatus for fluorescence microscopy.[4]
-
Lipid Metabolism : Tracking the dynamics of ceramide within cellular pathways.[4]
-
Membrane Studies : Observing the behavior of ceramide within cellular membranes.[4]
-
Live-Cell Imaging : Providing bright and stable fluorescence for real-time imaging of Golgi dynamics.[4]
Quantitative Data
For reproducible and accurate experimental design, the following quantitative data for this compound and other commonly used fluorescent ceramides (B1148491) are provided.
| Fluorophore | Excitation (nm) | Emission (nm) | Stock Solution Concentration | Working Solution Concentration |
| BDP FL C5-Ceramide | 505 | 512 | 1 mM in DMSO | 1-10 µM |
| BDP TMR Ceramide | 543 | 569 | 1 mM in DMSO | 5 µM |
| BDP TR Ceramide | 589 | 617 | 1 mM in DMSO | 5 µM |
| NBD C6-Ceramide | 466 | 536 | 1 mM in cell culture medium | Not specified |
Data compiled from multiple sources.[2][5][6]
Experimental Protocols
Detailed protocols for staining live and fixed cells with this compound are provided below. These protocols can be adapted based on the specific cell type and experimental requirements.
Protocol 1: Live-Cell Staining of the Golgi Apparatus
This protocol outlines the steps for staining the Golgi apparatus in living cells, allowing for the visualization of dynamic processes.
Materials:
-
BDP FL C5-ceramide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Defatted Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Sterile coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Stock Solution (1 mM):
-
Preparation of Staining Solution (5 µM Ceramide/BSA Complex):
-
Cell Staining:
-
Grow cells on sterile coverslips to the desired confluency.
-
Aspirate the culture medium and rinse the cells with HBSS/HEPES.[5]
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.[5]
-
Rinse the cells several times with ice-cold medium.[5]
-
Perform a "back-exchange" by incubating the cells in a solution of defatted BSA (0.34 mg/mL) in HBSS/HEPES four times for 30 minutes each at room temperature. This step removes excess probe from the plasma membrane.[5]
-
Incubate the cells in fresh, pre-warmed culture medium at 37°C for 30 minutes to allow for the transport and accumulation of the ceramide in the Golgi.[5]
-
Rinse the cells with fresh medium.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Visualize the stained Golgi apparatus using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation/Emission: ~505/512 nm).
-
Protocol 2: Fixed-Cell Staining of the Golgi Apparatus
This protocol is suitable for experiments where live-cell imaging is not required and provides excellent structural detail of the Golgi.
Materials:
-
BDP FL C5-ceramide
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde (B43269) in PBS
-
Defatted BSA
-
Mounting medium
Procedure:
-
Preparation of Solutions:
-
Prepare the 1 mM this compound stock solution and the 5 µM ceramide/BSA staining solution as described in Protocol 1.
-
-
Cell Fixation and Staining:
-
Grow cells on sterile coverslips.
-
Fix the cells with 4% formaldehyde for 5 minutes at 4°C.[5]
-
Wash the fixed cells twice with PBS for 5 minutes each.[5]
-
Incubate the cells with the 5 µM ceramide/BSA staining solution for 30 minutes at 4°C.[5]
-
Rinse the cells four times with a solution of defatted BSA (0.34 mg/mL) in PBS for 30 minutes each at room temperature.[5]
-
Rinse the cells twice with PBS.[5]
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of the Golgi with this compound.
Proposed Mechanism of this compound Localization
Caption: this compound transport and localization to the Golgi apparatus.
References
- 1. Labeling the Golgi Apparatus with BODIPY-FL-Ceramide (C5-DMB-ceramide) for Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Bodipy this compound | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
BDP FL Ceramide: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism. This synthetic probe consists of the green-emitting BODIPY™ FL (BDP FL) fluorophore attached to a ceramide backbone. Its structural similarity to endogenous ceramide allows it to be readily incorporated into cellular membranes and metabolized through the sphingolipid pathway.[1][2] This property makes this compound an invaluable tool for visualizing the Golgi apparatus, tracking lipid metabolism and transport, and investigating the intricate roles of ceramides (B1148491) in cellular signaling pathways using fluorescence microscopy.[3][4]
Ceramides are synthesized in the endoplasmic reticulum and are then transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[3][5] this compound mimics this trafficking pathway, leading to its prominent accumulation and bright fluorescence in the Golgi apparatus, making it an excellent marker for this organelle in both live and fixed cells.[1][2][6] Beyond its use as a Golgi stain, the dynamic movement and metabolic conversion of this compound can be tracked over time to provide insights into sphingolipid transport and metabolism under various physiological and pathological conditions.
Photophysical and Chemical Properties
This compound inherits the favorable photophysical properties of the BODIPY™ FL dye, including a high fluorescence quantum yield and strong molar extinction coefficient, resulting in bright fluorescent signals.[4][7] It is also relatively photostable, which is advantageous for time-lapse imaging experiments.[4]
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | [8] |
| Emission Maximum (λem) | ~512 nm | [8] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [8] |
| Molecular Formula | C₃₂H₅₀BF₂N₃O₃ | N/A |
| Molecular Weight | 573.57 g/mol | N/A |
| Solubility | Soluble in DMSO and ethanol | [6] |
Applications in Fluorescence Microscopy
Visualization of the Golgi Apparatus
The primary and most common application of this compound is the specific and bright labeling of the Golgi apparatus in a variety of cell types.[1][2][6] Its accumulation in the Golgi cisternae provides a clear and detailed visualization of this organelle's morphology and distribution within the cell.
Tracking Sphingolipid Metabolism and Transport
This compound serves as a powerful tool to study the dynamics of sphingolipid metabolism and trafficking.[3] After its initial accumulation in the Golgi, fluorescently labeled metabolites of this compound, such as BDP FL sphingomyelin and BDP FL glucosylceramide, are transported to other cellular destinations, including the plasma membrane.[8] By performing pulse-chase experiments and time-lapse imaging, researchers can monitor the transport kinetics and pathways of these important lipids.
Investigating Ceramide-Mediated Signaling Pathways
Ceramides are key signaling molecules involved in a wide range of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] this compound can be used to study the subcellular localization and dynamics of ceramides during these signaling events, providing insights into their mechanisms of action.
Experimental Protocols
Protocol 1: Staining the Golgi Apparatus in Live Cells
This protocol describes the staining of the Golgi apparatus in live cultured cells using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Cultured cells
Procedure:
-
Preparation of Stock Solution (1 mM):
-
Dissolve 50 µg of this compound in 87.2 µL of high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound/BSA Complex Working Solution (5 µM):
-
Prepare a 1:1 molar ratio complex of this compound and defatted BSA. This is crucial for efficient delivery of the lipid to the cells.
-
In a sterile tube, add the appropriate volume of this compound stock solution to serum-free medium (e.g., HBSS) containing defatted BSA to achieve a final concentration of 5 µM for both. For example, add 5 µL of 1 mM this compound stock to 1 mL of HBSS containing 3.4 mg/mL BSA.
-
Vortex briefly to mix.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed, serum-free medium.
-
Incubate the cells with the 5 µM this compound/BSA complex working solution for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
Alternatively, for a pulse-chase experiment, incubate cells with the probe at 4°C for 30 minutes to allow the probe to label the plasma membrane.[4]
-
-
Wash and Imaging:
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed, complete culture medium.
-
For pulse-chase experiments, after the 4°C incubation, wash with cold medium and then add pre-warmed complete medium and incubate at 37°C for various chase times (e.g., 15, 30, 60 minutes) to allow for internalization and transport to the Golgi.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).
-
Protocol 2: Staining the Golgi Apparatus in Fixed Cells
This protocol is for staining the Golgi apparatus in cells that have been previously fixed.
Materials:
-
This compound/BSA complex working solution (as prepared in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with the 5 µM this compound/BSA complex working solution for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with standard green fluorescence filter sets.
-
Visualizations
Sphingolipid Metabolism Pathway
Ceramide sits (B43327) at the heart of sphingolipid metabolism, acting as a precursor for the synthesis of various complex sphingolipids and also being generated through their breakdown. This pathway highlights the central role of ceramide and the enzymes involved in its metabolism.
Caption: Central role of ceramide in the sphingolipid metabolic pathway.
Experimental Workflow for Live Cell Golgi Staining
This diagram outlines the key steps for labeling the Golgi apparatus in living cells with this compound.
Caption: Workflow for this compound staining of the Golgi in live cells.
Ceramide Transport and Metabolism in the Cell
This diagram illustrates the trafficking of exogenously added this compound from the plasma membrane to the Golgi apparatus and its subsequent metabolic conversion and distribution.
References
- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
Application Notes and Protocols for BDP FL Ceramide Co-staining with Nuclear Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous visualization of distinct cellular compartments is a cornerstone of modern cell biology and drug development research. This document provides detailed application notes and protocols for the co-staining of the Golgi apparatus and the nucleus using BDP FL ceramide in conjunction with common nuclear dyes such as Hoechst 33342 and DAPI. This compound, a fluorescently labeled analog of ceramide, is a vital stain that specifically accumulates in the Golgi apparatus, a central organelle in the secretory pathway.[1][] Nuclear dyes, such as Hoechst and DAPI, are widely used counterstains that bind to DNA, allowing for clear visualization of the nucleus.[3][4] This dual-staining approach enables the contextual analysis of Golgi morphology and function in relation to the nucleus, providing valuable insights into cellular processes, including protein trafficking, lipid metabolism, and the effects of therapeutic compounds.
Principle of Staining
This compound is a synthetic lipid consisting of the green-emitting BODIPY FL fluorophore conjugated to sphingosine.[][5] When introduced to living or fixed cells, this ceramide analog is metabolized and transported to the Golgi apparatus, where it becomes incorporated into the Golgi membranes.[1] This specific accumulation results in bright, localized fluorescence, allowing for the visualization of the Golgi complex.[]
Hoechst and DAPI are blue fluorescent dyes that bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[3][4] This binding event leads to a significant increase in their fluorescence quantum yield, resulting in intense blue staining of the nucleus.[3][4] Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability, while DAPI is a common choice for fixed-cell staining.[4][6]
Data Presentation: Quantitative Staining Parameters
The following table summarizes the key quantitative parameters for this compound and the nuclear dyes Hoechst 33342 and DAPI. These values provide a starting point for experimental optimization.
| Parameter | This compound | Hoechst 33342 | DAPI |
| Target Organelle | Golgi Apparatus | Nucleus (DNA) | Nucleus (DNA) |
| Excitation Max (nm) | ~503[5] | ~350-361[7][8] | ~358-359[7][9] |
| Emission Max (nm) | ~509-512[5][10] | ~461-497[1][7][8] | ~461[7][9] |
| Recommended Concentration (Live Cells) | 1-10 µM[7] | 0.1-10 µg/mL[11] | 10 µg/mL (less common)[4] |
| Recommended Concentration (Fixed Cells) | 5 µM[1] | 0.1-10 µg/mL[11] | 1 µg/mL[12] |
| Incubation Time (Live Cells) | 20-30 minutes[7] | 5-20 minutes[13] | 5-15 minutes[3] |
| Incubation Time (Fixed Cells) | 30 minutes[1] | 5-15 minutes[3] | 5-15 minutes[3] |
| Photostability | High[5] | Moderate (subject to photobleaching)[6] | More photostable than Hoechst[6] |
| Cell Permeability (Live Cells) | Permeable | Highly Permeable | Less Permeable |
Experimental Protocols
Protocol 1: Co-staining of Live Cells with this compound and Hoechst 33342
This protocol is suitable for real-time imaging of the Golgi apparatus and nucleus in living cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium (e.g., HBSS, phenol (B47542) red-free medium)
-
Cells cultured on imaging-compatible plates or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution and Hoechst 33342 solution in pre-warmed live-cell imaging medium to the desired final concentrations (e.g., 5 µM this compound and 1 µg/mL Hoechst 33342).
-
Cell Staining: Remove the culture medium from the cells and wash once with the imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess dyes.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for BDP FL (green channel) and Hoechst 33342 (blue channel).
Protocol 2: Co-staining of Fixed and Permeabilized Cells with this compound and DAPI
This protocol is ideal for high-resolution imaging of the Golgi and nucleus in fixed samples.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
DAPI solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 or Saponin (B1150181) in PBS[14]
-
Blocking Solution (optional): e.g., 1% BSA in PBS
-
Mounting Medium
-
Cells cultured on coverslips
Procedure:
-
Fixation: Wash cells briefly with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with the permeabilization solution for 10 minutes at room temperature. Note: The choice of permeabilizing agent can be critical for preserving lipid structures. Saponin is a milder detergent that may be preferable to Triton X-100 for maintaining Golgi integrity.[14][15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Blocking: Incubate with blocking solution for 30 minutes to reduce non-specific binding.
-
This compound Staining: Dilute the this compound stock solution in PBS (or blocking solution) to a final concentration of 5 µM. Incubate the cells with the this compound solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL. Incubate the cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with filter sets for BDP FL (green channel) and DAPI (blue channel).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for live-cell co-staining.
Caption: Workflow for fixed-cell co-staining.
Caption: Principle of dual staining.
Troubleshooting and Considerations
-
Spectral Bleed-through: Although the emission spectra of this compound and Hoechst/DAPI are well-separated, it is crucial to use appropriate filter sets and perform single-stain controls to check for any potential bleed-through.[3][16]
-
Phototoxicity and Photobleaching: For live-cell imaging, minimize the exposure time and intensity of the excitation light, especially the UV light used for Hoechst, to reduce phototoxicity and photobleaching.[6] Prolonged UV exposure can also lead to the photoconversion of DAPI and Hoechst dyes, causing them to emit in the green and red spectra, which could interfere with the BDP FL signal.[17][18]
-
Fixation and Permeabilization Artifacts: The choice of fixation and permeabilization agents is critical for preserving both the lipid-rich structures of the Golgi and the integrity of the nucleus. Harsh detergents like Triton X-100 can disrupt lipid membranes, potentially altering Golgi morphology.[15][19] Consider using milder detergents like saponin or digitonin (B1670571) for better preservation of lipid structures.[14][15]
-
Dye Concentration: The optimal concentrations of this compound and nuclear dyes may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the lowest concentration that provides adequate signal-to-noise ratio.
-
Quantitative Analysis: For quantitative analysis of fluorescence intensity, ensure that imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all samples. Image analysis software can be used to segment the Golgi and nuclear regions and measure their respective fluorescence intensities.[20][21]
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. motic-microscope.com [motic-microscope.com]
- 4. biotium.com [biotium.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. DAPI - Wikipedia [en.wikipedia.org]
- 10. Bodipy this compound | AxisPharm [axispharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. targetmol.cn [targetmol.cn]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microscopeworld.com [microscopeworld.com]
- 17. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 20. Quantitative volumetric analysis of the Golgi apparatus following X-ray irradiation by super-resolution 3D-SIM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel imaging method for quantitative Golgi localization reveals differential intra-Golgi trafficking of secretory cargoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ceramide Metabolism in Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying ceramide metabolism in specific cell types. This document includes detailed protocols for quantifying ceramide levels and measuring the activity of key enzymes involved in its metabolism. Additionally, it outlines the critical signaling pathways influenced by ceramides (B1148491), offering insights into their roles in cellular processes such as apoptosis and autophagy.
Introduction to Ceramide Metabolism
Ceramides are central bioactive lipids in sphingolipid metabolism, playing crucial roles not only as structural components of cellular membranes but also as signaling molecules that regulate a wide array of cellular processes.[1][2] The cellular levels of ceramides are tightly regulated through a balance of three major metabolic pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a critical area of study for drug development and therapeutic intervention.[5][6]
This guide provides detailed methodologies to enable researchers to accurately dissect the complexities of ceramide metabolism in various cell types, facilitating a deeper understanding of its physiological and pathological roles.
Quantitative Analysis of Ceramide Species
The accurate quantification of different ceramide species is crucial for understanding their specific biological functions. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7]
Table 1: Ceramide Levels in Human Breast Cancer Tissue
| Ceramide Species | Normal Tissue (pmol/mg) | Benign Tumor (pmol/mg) | Malignant Tumor (pmol/mg) | Fold Change (Malignant vs. Normal) |
| C16:0-Cer | ~0.8 | ~3.5 | ~11.6 | 14.5 |
| C18:0-Cer | ~0.7 | ~3.6 | ~3.6 | 5.2 |
| C20:0-Cer | ~0.5 | ~2.0 | ~2.8 | 5.6 |
| C24:1-Cer | ~2.8 | ~6.4 | ~16.5 | 5.9 |
| C24:0-Cer | ~3.5 | ~12.3 | ~37.5 | 10.7 |
| Total Ceramide | ~8.3 | ~27.8 | ~72.0 | 8.7 |
Data adapted from Schiffmann et al., 2009.[8] This table summarizes the mean concentrations of various ceramide species in normal, benign, and malignant breast tissues, highlighting the significant upregulation of specific ceramides in cancer.
Experimental Protocol: Quantification of Ceramides by LC-MS/MS
This protocol details the extraction and analysis of ceramide species from cultured cells.
1. Lipid Extraction [9]
-
Materials:
-
Cultured cells in a petri dish
-
Methanol (B129727) (MeOH)
-
Chloroform (CHCl₃)
-
Internal Standard (IS): C17:0 Ceramide (10 ng)
-
1% Sodium Dodecyl Sulfate (SDS)
-
Bio-Rad Dc Protein Assay Kit
-
Glass vials with screw tops
-
Nitrogen gas stream
-
Acetonitrile (B52724) (ACN)
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Add 1 ml of methanol to the plate, scrape the cells, and transfer the cell suspension to a glass vial.
-
Sonicate for 5 minutes.
-
Take a 100 µl aliquot for protein concentration measurement using the Bio-Rad Dc Protein Assay after dissolving in 1% SDS.
-
To the remaining cell suspension, add 20 µl of a 500 ng/ml C17:0 ceramide internal standard solution.
-
Add 2 ml of chloroform, vortex for 5 seconds, and sonicate for 30 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the lower organic phase to a new tube on ice.
-
Re-extract the aqueous phase with 2 ml of chloroform, vortex, sonicate, and centrifuge as before.
-
Combine the lower organic phases and dry under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in 1 ml of acetonitrile for LC-MS/MS analysis.
-
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in isopropanol.
-
Gradient:
-
0–0.5 min: 65% B
-
0.5–2 min: 65% to 90% B
-
2–2.1 min: 90% to 100% B
-
2.1–3 min: 100% B
-
3–3.1 min: 100% to 65% B
-
3.1–5 min: 65% B
-
-
Flow Rate: 0.3 ml/min.
-
Injection Volume: 10 µl.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for each ceramide species.
-
Product Ion: m/z 264 (characteristic fragment from the loss of the fatty acyl chain).
-
Optimize collision energy and other source parameters for each specific instrument.
-
Enzyme Activity Assays
Measuring the activity of enzymes involved in ceramide metabolism provides crucial insights into the dynamics of its regulation.
Experimental Protocol: Ceramide Synthase (CerS) Activity Assay[3][6]
This assay uses the fluorescent substrate NBD-sphinganine to measure CerS activity.
-
Materials:
-
Cell homogenates
-
Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂
-
NBD-sphinganine (15 µM)
-
Defatted Bovine Serum Albumin (BSA) (20 µM)
-
Acyl-CoA (e.g., C16:0-CoA for CerS5/6 or C24:1-CoA for CerS2) (50 µM)
-
Chloroform/Methanol (1:2, v/v)
-
Solid Phase Extraction (SPE) C18 columns
-
Elution Solvent: Methanol
-
-
Procedure:
-
Incubate cell homogenate (up to 20 µg of protein) in a 20 µl reaction volume with NBD-sphinganine, defatted BSA, and the desired acyl-CoA at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µl of chloroform/methanol (1:2, v/v).
-
Extract the lipids.
-
Apply the lipid extract to a pre-conditioned SPE C18 column.
-
Wash the column to remove the unreacted NBD-sphinganine.
-
Elute the NBD-ceramide product with methanol.
-
Quantify the fluorescence of the eluate using a fluorometer.
-
Experimental Protocol: Sphingomyelinase (SMase) Activity Assay[12]
This protocol describes a fluorometric assay for both neutral and acidic sphingomyelinase.
-
Materials:
-
Cell lysates
-
For Neutral SMase: 1X Assay Buffer
-
For Acidic SMase: Acid Solution (specific to the kit, typically a low pH buffer)
-
Sphingomyelinase Assay Kit (containing sphingomyelin substrate, enzymes for coupled reaction, and a fluorescent probe like Amplex Red or a similar reagent).
-
96-well plate
-
Fluorescence microplate reader.
-
-
Procedure (General):
-
Prepare cell lysates in either the 1X Assay Buffer (for neutral SMase) or the Acid Solution (for acidic SMase).
-
Prepare standards using the provided phosphorylcholine (B1220837) standard.
-
In a 96-well plate, add cell lysate samples and standards.
-
Prepare the reaction mixture according to the kit's instructions, which typically involves reconstituting the sphingomyelin substrate and a developer solution containing horseradish peroxidase (HRP) and the fluorescent probe.
-
Add the reaction mixture to all wells.
-
Incubate at 37°C for the recommended time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Experimental Protocol: Acid Ceramidase (aCDase) Activity Assay[4][13]
This fluorogenic assay measures the activity of acid ceramidase.
-
Materials:
-
Cell homogenates
-
25 mM Sodium Acetate (B1210297) Buffer (pH 4.5)
-
Fluorogenic Substrate (e.g., Rbm14-12 at 4 mM in ethanol, or BODIPY C12-ceramide).
-
0.2 M Sucrose (B13894) solution
-
96-well plate
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare cell homogenates and determine protein concentration.
-
In each well of a 96-well plate, create a reaction mixture containing:
-
74.5 µl of 25 mM sodium acetate buffer (pH 4.5).
-
0.5 µl of 4 mM Rbm14-12 substrate solution (final concentration 20 µM).
-
10-25 µg of protein in 25 µl of 0.2 M sucrose solution.
-
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction according to the specific substrate's requirements (e.g., by adding a high pH buffer).
-
Measure the fluorescence of the released fluorophore.
-
Ceramide Signaling Pathways
Ceramides are key mediators in cellular signaling, particularly in the regulation of apoptosis and autophagy.
Ceramide-Induced Apoptosis
Ceramide accumulation can trigger apoptosis through both the intrinsic and extrinsic pathways.[12][13] In the extrinsic pathway, ceramide facilitates the clustering of death receptors like Fas and TNF-R, leading to the activation of caspase-8.[12] In the intrinsic pathway, ceramide can directly act on mitochondria to promote the release of cytochrome c.
Ceramide-Induced Autophagy
Ceramide can induce autophagy by inhibiting the Akt/mTORC1 signaling pathway, a key negative regulator of autophagy.[1][2] It can also promote the dissociation of the Beclin 1-Bcl-2 complex, which is an important step in the initiation of autophagosome formation.[1]
Experimental Workflow for Studying Ceramide Metabolism
The following diagram illustrates a typical workflow for investigating the role of ceramide metabolism in a specific cell type.
References
- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide Signaling Pathway [m.antpedia.com]
Application Notes: BDP FL Ceramide for Observing Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL ceramide is a synthetic, fluorescently labeled lipid that serves as an excellent analog for natural ceramides, the central building blocks of sphingolipid metabolism. By combining the bright, photostable green-emitting BDP FL fluorophore with a ceramide backbone, this probe allows for high-resolution visualization of lipid trafficking and membrane dynamics within living and fixed cells.[1][2] Its primary application lies in labeling the Golgi apparatus, a key organelle for lipid sorting and processing.[3][4] Furthermore, its unique concentration-dependent spectral properties provide a powerful tool for studying lipid accumulation in specific membrane domains and tracking transport pathways.[5][6]
Principle of Action
This compound is a conjugate of the BDP FL fluorophore and sphingosine.[1] When introduced to cells, typically as a complex with bovine serum albumin (BSA), it readily incorporates into the plasma membrane. Subsequently, it is internalized and transported to the Golgi apparatus, where it accumulates.[3][7] Within the Golgi, this compound can be further metabolized into fluorescent analogs of sphingomyelin (B164518) and glucosylceramide, which are then trafficked to other cellular destinations, most notably the plasma membrane.[7] This process effectively mimics the endogenous sphingolipid metabolic pathway, providing a dynamic readout of lipid transport.[8]
A key feature of the BDP FL fluorophore is its ability to form excimers (excited-state dimers) at high concentrations. This results in a shift of the fluorescence emission from green (at low concentrations) to red (at high concentrations).[6][9] This property is invaluable for ratiometric imaging, allowing researchers to qualitatively and quantitatively assess the concentration of the probe within different membrane compartments, such as the trans-Golgi network versus the plasma membrane.[5][8]
Quantitative Data and Specifications
The spectral and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 - 505 nm | [1][10] |
| Emission Maximum (λem) | 509 - 512 nm (Monomer, green) | [1][10] |
| Excimer Emission (λem) | ~620 nm (Excimer, red) | [5][6] |
| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 L⋅mol⁻¹⋅cm⁻¹ | [1][11] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [1] |
| Molecular Formula | C₃₂H₅₀BF₂N₃O₃ | [12] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [3][10] |
| Storage Conditions | Store at -20°C in the dark. Avoid freeze-thaw cycles. | [1][3] |
Key Applications
-
Golgi Apparatus Visualization: Provides high-contrast, specific labeling of the Golgi complex in both live and fixed cells.[2]
-
Lipid Metabolism and Transport: Enables real-time tracking of ceramide trafficking from the Golgi to the plasma membrane and other organelles.[2][7]
-
Membrane Microdomain Studies: The concentration-dependent emission shift can be used to identify and study lipid-rich domains or "rafts".[6]
-
Endocytosis and Exocytosis: While not its primary use, the movement and fate of the probe can provide insights into membrane turnover processes.[6][13]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of this compound solutions for cell labeling. The use of defatted BSA is crucial for efficient delivery of the lipid probe to the cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
1 mM Stock Solution (in DMSO):
-
5 µM Working Solution (Ceramide/BSA Complex):
-
Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES buffer. This corresponds to an approximately 5 µM BSA solution.
-
In a separate tube, add 50 µL of the 1 mM this compound stock solution to 10 mL of the BSA-containing buffer.[3]
-
Vortex the solution to facilitate the formation of the ceramide-BSA complex.
-
This results in a 5 µM this compound / 5 µM BSA working solution, ready for cell staining. This solution can be stored at -20°C.[3]
-
Protocol 2: Live-Cell Imaging of Golgi and Membrane Dynamics
This protocol is optimized for visualizing the Golgi apparatus and subsequent transport of this compound metabolites in living cells.
Materials:
-
Cells grown on sterile coverslips or glass-bottom dishes
-
5 µM this compound / BSA working solution (from Protocol 1)
-
Ice-cold and 37°C culture medium (e.g., DMEM with 10% FBS)
-
HBSS/HEPES buffer
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Preparation: Grow cells to a desired confluency (e.g., 60-80%) on a sterile coverslip or imaging dish.
-
Labeling:
-
Washing (Back-Exchange):
-
Aspirate the labeling solution and rinse the cells several times with ice-cold culture medium to remove unbound probe.[3]
-
To remove the probe remaining in the outer leaflet of the plasma membrane, perform a "back-exchange" by incubating the cells in a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES four times for 30 minutes each at room temperature.[3] This step is critical for specifically tracking the internalized pool of ceramide.
-
-
Chase Incubation:
-
Imaging:
-
Rinse the cells with fresh medium or HBSS/HEPES.
-
Mount the coverslip onto a slide or place the dish on the microscope stage.
-
Image the cells using a fluorescence microscope. For BDP FL, use excitation around 488-505 nm and collect emission around 510-540 nm for green fluorescence.[7][10] If studying concentration effects, also use a long-pass red filter to detect excimer fluorescence.[7]
-
Protocol 3: Staining of Fixed Cells
This protocol is for visualizing the Golgi apparatus in cells that have been chemically fixed.
Materials:
-
Cells grown on sterile coverslips
-
4% Formaldehyde (B43269) in PBS
-
PBS
-
5 µM this compound / BSA working solution (prepared in PBS instead of HBSS)
-
0.34 mg/mL Defatted BSA in PBS
-
Mounting medium
Procedure:
-
Fixation:
-
Labeling:
-
Incubate the fixed cells with the 5 µM ceramide/BSA working solution (prepared in PBS) for 30 minutes at 4°C.[3]
-
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope as described in Protocol 2.
-
Visualizing Membrane Dynamics and Lipid Accumulation
The metabolic pathway of this compound allows for the visualization of lipid transport through the secretory pathway.
The concentration-dependent spectral shift of this compound is a powerful feature for analyzing membrane dynamics.[6] At low concentrations, such as in the plasma membrane after transport from the Golgi, the probe exists as monomers and emits green fluorescence. In compartments where it is highly concentrated, like the trans-Golgi cisternae, it forms excimers that emit red fluorescence.[5][7] By capturing images in both green and red channels and calculating a red/green ratio, one can generate a map of the relative probe concentration across the cell, highlighting areas of lipid accumulation.[8]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Bodipy this compound | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling the Golgi Apparatus with BODIPY-FL-Ceramide (C5-DMB-ceramide) for Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor. [rawdatalibrary.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BDP FL hydrazide (A270094) | Antibodies.com [antibodies.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. High-resolution membrane capacitance measurements for studying endocytosis and exocytosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. researchgate.net [researchgate.net]
Application Notes: BDP FL Ceramide for Studying Lipid Droplets
Introduction
BDP FL ceramide is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. It is widely recognized as a highly specific probe for staining the Golgi apparatus in live and fixed cells.[1][2][3] The BDP FL fluorophore, conjugated to a sphingosine (B13886) backbone, allows for the visualization of ceramide trafficking and metabolism. While its primary application is Golgi visualization, recent research has unveiled a metabolic pathway where ceramide is converted to acylceramide and subsequently stored in lipid droplets (LDs), opening a potential, novel application for this compound in studying lipid droplet dynamics.[4][5][6]
This document provides detailed application notes and protocols for two distinct purposes:
-
A proposed protocol for tracking the metabolic fate of this compound to investigate its incorporation into lipid droplets.
-
A standard protocol for the direct and robust staining of lipid droplets using BODIPY 493/503, a well-established fluorescent probe for LDs, which can serve as a control or for comparative studies.
Data Presentation
The photophysical properties of this compound and the commonly used lipid droplet stain BODIPY 493/503 are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Target Organelle(s) | Key Characteristics |
| This compound | ~503[7][8] | ~512[8] | Golgi Apparatus, potentially Lipid Droplets via metabolism | Bright and photostable, mimics natural ceramide.[1] |
| BODIPY 493/503 | ~493 | ~503 | Neutral Lipid Droplets | Highly specific for neutral lipids, bright green fluorescence.[7][8][9][10][11] |
Signaling Pathway: Ceramide Metabolism and Storage in Lipid Droplets
Ceramide can be shuttled from its site of synthesis in the endoplasmic reticulum (ER) to lipid droplets for storage in the form of acylceramide. This pathway involves a multi-enzyme complex at the ER-lipid droplet interface.[4][12]
-
Ceramide Synthesis : Ceramide is synthesized by Ceramide Synthases (CerS) .
-
Fatty Acid Activation : Acyl-CoA synthetase long-chain family member 5 (ACSL5) activates a fatty acid to form a fatty acyl-CoA.[4][5][6]
-
Acylceramide Formation : Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the esterification of ceramide with the fatty acyl-CoA to form acylceramide.[4][5][6]
-
Lipid Droplet Storage : The newly synthesized acylceramide is sequestered into the core of the lipid droplet.[4][5][6]
This pathway represents a mechanism for cells to buffer excess ceramide, preventing ceramide-induced cellular stress and apoptosis.[4][12]
Experimental Protocols
Protocol 1: Tracking this compound to Lipid Droplets (Proposed Method)
This protocol is designed to trace the trafficking of exogenously added this compound from its initial localization in the Golgi to potential storage in lipid droplets.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., HBSS/HEPES)
-
Cells cultured on glass-bottom dishes
-
Confocal microscope
Workflow Diagram:
Procedure:
-
Preparation of this compound-BSA Complex: a. Prepare a 1 mM stock solution of this compound in DMSO.[3] b. In a glass tube, evaporate a small volume of the stock solution under a stream of nitrogen to create a thin lipid film. c. Dissolve the lipid film in pre-warmed (37°C) imaging medium containing fatty acid-free BSA to a final concentration of 5 µM this compound. Vortex to ensure complete dissolution.
-
Cell Staining: a. Culture cells to 60-80% confluency on glass-bottom dishes. b. Wash the cells once with pre-warmed live-cell imaging medium. c. Aspirate the medium and add the 5 µM this compound-BSA complex solution. d. Incubate the cells for 30 minutes at 4°C to allow the ceramide to incorporate into the plasma membrane.[3]
-
Chase Period: a. Remove the staining solution and wash the cells three times with ice-cold imaging medium. b. Add fresh, pre-warmed culture medium and transfer the cells to a 37°C incubator. c. Incubate for a "chase" period ranging from 30 minutes to several hours. This allows for the metabolic processing and trafficking of the fluorescent ceramide.
-
Imaging: a. Image the cells using a confocal microscope with appropriate environmental control (37°C, 5% CO₂). b. Use excitation and emission wavelengths suitable for BDP FL (e.g., Ex: 488-505 nm, Em: 510-530 nm). c. For colocalization, a specific lipid droplet stain like BODIPY 493/503 or a neutral lipid dye with red fluorescence can be used in a separate channel.
Protocol 2: Direct Staining of Lipid Droplets with BODIPY 493/503 (Standard Method)
This is a standard and reliable protocol for visualizing neutral lipid droplets for microscopy and quantification by flow cytometry.[7][8][9][10][11]
Materials:
-
BODIPY 493/503
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on coverslips or in plates
-
(For microscopy) 4% Paraformaldehyde (PFA) and mounting medium
-
(For flow cytometry) Trypsin-EDTA, flow cytometry buffer
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. lumiprobe.com [lumiprobe.com]
- 4. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Is Metabolized to Acylceramide and Stored in Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BDP FL Ceramide Staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BDP FL ceramide in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is BDP FL C5-ceramide and what is it used for?
BDP FL C5-ceramide is a fluorescently labeled analog of ceramide, a key lipid molecule in cellular biology. The BDP FL fluorophore is a bright and photostable green fluorescent dye.[1][2] This probe is primarily used as a structural marker to visualize the Golgi apparatus in living and fixed cells.[1][3] It is also utilized to study sphingolipid metabolism, transport, and trafficking pathways within the cell.[4][]
Q2: How does BDP FL C5-ceramide specifically label the Golgi apparatus?
Ceramide is synthesized in the endoplasmic reticulum (ER) and then transported to the Golgi apparatus for further metabolism into other sphingolipids like sphingomyelin.[3][6] BDP FL C5-ceramide mimics this natural pathway. After entering the cell, it is transported from the ER to the Golgi, where it accumulates, allowing for specific visualization of the Golgi complex.[3][6] This transport can be mediated by the ceramide transport protein (CERT) or through vesicular transport.[3][6]
Q3: Why is it recommended to use a BDP FL C5-ceramide complexed with BSA?
BDP FL C5-ceramide is a lipophilic molecule. Complexing it with defatted bovine serum albumin (BSA) facilitates its delivery into cells in aqueous media.[1][7] This method avoids the need for organic solvents, which can be harmful to cells, and ensures a more uniform and efficient labeling.[7]
Q4: What are the spectral properties of this compound?
This compound typically exhibits a green fluorescence with an excitation maximum around 505 nm and an emission maximum around 511-512 nm.[3] However, a unique characteristic of the BDP FL fluorophore is a concentration-dependent shift in its fluorescence emission.[8][9] At high concentrations within membranes, such as in the Golgi apparatus, intermolecular excimer formation can cause a red shift in the emission, with a peak around 620 nm.[8][9] This property can be used to distinguish membranes with high concentrations of the probe.[9]
Q5: Can I use this compound for multi-color imaging with GFP?
Generally, it is not recommended. The green emission spectrum of this compound significantly overlaps with that of Green Fluorescent Protein (GFP).[1][8] This spectral overlap makes it difficult to distinguish the signals from the two fluorophores. For multi-color experiments involving green fluorescent proteins, it is better to use a spectrally distinct Golgi stain, such as BODIPY TR ceramide.[1]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Probe concentration is too high. [] 2. Inadequate washing. [] 3. Probe aggregation. 4. Improper mounting medium. [] | 1. Optimize probe concentration. Start with a lower concentration (e.g., 1-5 µM) and titrate to find the optimal balance between signal and background.[3][] 2. Increase the number and duration of wash steps with appropriate buffer (e.g., PBS or HBSS) after staining to remove unbound probe.[] 3. Ensure the this compound-BSA complex is fully dissolved. Vortex thoroughly during preparation.[1] 4. Use an appropriate anti-fade mounting medium to enhance signal clarity and stability.[] |
| Weak or No Signal | 1. Probe concentration is too low. 2. Incorrect microscope filter sets. 3. Photobleaching. [] 4. Cell health is compromised. | 1. Increase the probe concentration. Refer to recommended ranges (typically 1-10 µM).[3] 2. Verify that you are using the correct filter set for BDP FL (Ex/Em: ~505/511 nm).[3] 3. Minimize exposure to light. Use an anti-fade mounting medium and keep exposure times as short as possible during imaging.[] 4. Ensure cells are healthy and not overly confluent before staining.[] Avoid excessive incubation times which can lead to cytotoxicity.[] |
| Punctate or Aggregated Staining | 1. Precipitation of the probe. 2. High local concentration of the probe. | 1. Prepare fresh staining solution before each experiment. Ensure the stock solution is properly stored (at -20°C, protected from light) and avoid repeated freeze-thaw cycles.[3] 2. Use the recommended BSA-complexed form of the probe to improve solubility and delivery.[1][7] 3. Try a lower probe concentration or shorter incubation time. |
| Incorrect Subcellular Localization (e.g., only plasma membrane staining) | 1. Incubation temperature was too low. 2. Incubation time was too short. 3. Metabolic processes were inhibited. | 1. Ensure the "chase" incubation step is performed at 37°C. The initial binding step is often at 4°C, but the transport to the Golgi requires a subsequent incubation at 37°C to allow for active cellular processes.[1][11] 2. Increase the 37°C incubation time (e.g., from 30 minutes up to 60 minutes) to allow for transport to the Golgi.[12] 3. Check that cells are metabolically active and that the medium supports normal cellular function. |
| Artifacts in Fixed Cells | 1. Fixation method is incompatible. 2. Permeabilization is altering lipid distribution. | 1. Use an appropriate fixative. Paraformaldehyde (2-4%) or glutaraldehyde (B144438) (0.5%) are often recommended.[1][] Avoid methanol/acetone fixatives.[1] 2. Be cautious with detergents. Permeabilization with detergents should be avoided as it can disrupt membrane integrity and lead to probe mislocalization.[1] |
Experimental Protocols
Protocol 1: Staining the Golgi Complex in Live Cells
This protocol is adapted for staining the Golgi apparatus in live, adherent cells using a BDP FL C5-ceramide-BSA complex.
Materials:
-
BDP FL C5-ceramide complexed to BSA
-
Sterile Deionized Water
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Complete culture medium
-
Cells grown on glass coverslips
Procedure:
-
Prepare Stock Solution: Reconstitute the lyophilized BDP FL C5-ceramide-BSA complex in sterile deionized water to create a 0.5 mM stock solution. For example, dissolve a 5 mg vial in 150 µL of water.[1] Store unused stock solution at -20°C, protected from light.[3]
-
Prepare Staining Solution: Dilute the stock solution 100-fold in pre-warmed (37°C) HBSS/HEPES or serum-free medium to a final working concentration of 5 µM.[1][11]
-
Cell Preparation: Rinse cells grown on coverslips once with the culture medium.[1]
-
Labeling:
-
Wash: Rinse the cells two to three times with ice-cold culture medium to remove excess probe.[1][11]
-
Chase Incubation: Add fresh, pre-warmed complete culture medium to the cells and incubate for an additional 30 minutes at 37°C in a CO2 incubator.[1][11] This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.
-
Final Wash: Wash the cells once with fresh medium.[11]
-
Imaging: Mount the coverslips and observe immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission ≈ 505/511 nm).[3]
Protocol 2: Staining the Golgi Complex in Fixed Cells
Note: Staining fixed cells with BDP FL C5-ceramide can be challenging, and some reports suggest it is not suitable for this application.[1] NBD C6-ceramide is often recommended as an alternative for fixed-cell Golgi staining.[1] If attempting fixation, a post-staining fixation protocol is generally preferred.
Materials:
-
Stained live cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Perform Live-Cell Staining: Follow steps 1-7 of Protocol 1.
-
Fixation: After the final wash, fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[]
-
Wash: Wash the cells two to three times with PBS to remove the fixative.[]
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image as described above.
Visual Guides
Experimental Workflow for Live-Cell Staining
Caption: Workflow for this compound staining of the Golgi in live cells.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common this compound issues.
Ceramide Trafficking Pathway
Caption: Simplified pathway of this compound transport to the Golgi.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BODIPY™ FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Invitrogen BODIPY FL C5-Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.pbrc.edu [labs.pbrc.edu]
- 12. researchgate.net [researchgate.net]
Optimizing BDP FL ceramide concentration for staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BDP FL ceramide concentration for cellular staining. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols to ensure high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for staining?
A1: BDP FL C5-Ceramide is a fluorescent lipid analog that consists of the bright, photostable BODIPY™ FL fluorophore attached to a five-carbon (C5) ceramide molecule.[1][2] In eukaryotic cells, ceramide is synthesized in the endoplasmic reticulum (ER) and then transported to the Golgi apparatus for further metabolism into sphingomyelin (B164518) and complex glycosphingolipids.[3][4][5] this compound mimics this natural trafficking process, making it an excellent probe for specifically labeling and visualizing the Golgi apparatus in both live and fixed cells.[6][7]
Q2: What is the optimal concentration for this compound staining?
A2: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general starting range is between 1 and 10 µM.[6] A frequently recommended starting concentration is 5 µM.[8][9] It is always best to perform a titration experiment to determine the lowest possible concentration that provides a strong signal with minimal background for your specific system.
Q3: Should I use this compound complexed with BSA?
A3: Yes, using this compound complexed with bovine serum albumin (BSA) is highly recommended. This is because fluorescent lipids are lipophilic and not readily soluble in aqueous media. Complexing them with BSA facilitates their dissolution in culture medium or buffer and enhances their delivery to the cells, eliminating the need for organic solvents.[9][10]
Q4: What are the excitation and emission wavelengths for this compound?
A4: this compound has an excitation maximum of approximately 505 nm and an emission maximum of around 511-512 nm, appearing as a green fluorescent signal.[6][7][8]
Q5: Can this compound be used in both live and fixed cells?
A5: Yes, this compound is suitable for staining both live and fixed cells. However, staining protocols may differ slightly. For fixed-cell staining, paraformaldehyde or glutaraldehyde-based fixatives are recommended, while detergents and methanol/acetone fixatives should generally be avoided.[9]
Experimental Protocols and Data
Recommended Staining Parameters
The following table summarizes typical starting concentrations and incubation conditions for this compound staining. Optimization may be required for specific cell lines and experimental goals.
| Parameter | Recommended Range | Common Starting Point | Notes |
| Working Concentration | 1 - 10 µM | 5 µM | Titrate for optimal signal-to-noise ratio.[6][9] |
| Incubation Time | 20 - 30 minutes | 30 minutes | Can be adjusted based on cell type and temperature.[6] |
| Incubation Temperature | 4°C then 37°C (Live Cells) | See Protocol | The initial 4°C step facilitates membrane binding, while the 37°C chase period allows for internalization and transport to the Golgi.[8][9] |
| Excitation Wavelength | ~505 nm | 505 nm | [8] |
| Emission Wavelength | ~511 nm | 511 nm | [8] |
Detailed Staining Protocol for Live Adherent Cells
This protocol is a standard method for labeling the Golgi apparatus in live adherent cells grown on coverslips.
-
Preparation of Staining Solution:
-
If using a BSA-complexed this compound powder (e.g., 5 mg), reconstitute it in sterile deionized water (e.g., 150 µL) to create a 0.5 mM stock solution.[8][9] Store unused stock solution at -20°C, protected from light.[6]
-
Prepare a 5 µM working solution by diluting the stock solution 100-fold in an appropriate imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[9]
-
-
Cell Preparation:
-
Grow adherent cells on sterile glass coverslips to an appropriate confluency (typically 70-80%).
-
Gently wash the cells twice with ice-cold medium or HBSS to remove serum.[8]
-
-
Labeling and Incubation:
-
Place the coverslips in a new dish and add the 5 µM this compound working solution.
-
Incubate the cells for 30 minutes at 4°C.[9] This allows the ceramide analog to associate with the plasma membrane.
-
Aspirate the labeling solution and wash the cells twice with ice-cold medium.[8]
-
Add fresh, pre-warmed complete medium (containing serum) and incubate for an additional 30 minutes at 37°C.[8][9] This "chase" period allows the cells to internalize the probe and transport it to the Golgi apparatus.
-
-
Imaging:
-
Wash the cells once more with fresh medium.[8]
-
Mount the coverslip onto a microscope slide.
-
Immediately visualize the cells using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., FITC filter set).
-
Troubleshooting Guide
Use this guide to address common issues encountered during this compound staining experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Concentration: The dye concentration is too low. 2. Insufficient Incubation: Incubation or chase times are too short. 3. Photobleaching: The fluorescent signal has been degraded by excessive light exposure. | 1. Increase the this compound concentration (e.g., titrate from 5 µM up to 10 µM). 2. Increase the incubation/chase times. Ensure the 37°C chase step is performed to allow for Golgi transport. 3. Minimize light exposure during sample preparation and imaging. Use an anti-fade mounting medium if necessary. BODIPY dyes are generally more photostable than other fluorophores like NBD.[1][2] |
| High Background Staining | 1. Excess Dye: The working concentration is too high. 2. Inadequate Washing: Unbound dye was not sufficiently removed. 3. Non-specific Binding: The probe is binding to other cellular components or the coverslip. | 1. Decrease the this compound concentration (e.g., titrate down to 1 µM). 2. Increase the number and duration of wash steps after incubation. Ensure washes are performed with ice-cold medium before the 37°C chase.[8] 3. Ensure the use of a BSA-complexed probe to improve specificity.[9] |
| Incorrect Localization (e.g., only plasma membrane staining) | 1. Chase Step Skipped/Too Short: The 37°C incubation was not performed or was too brief, preventing internalization and transport. 2. Low Temperature: The cells were kept at a low temperature, inhibiting active transport processes. | 1. Ensure the 30-minute chase at 37°C is performed after the initial 4°C labeling step. This is critical for transport from the plasma membrane to the Golgi.[9] 2. Confirm that your incubator is set to 37°C for the chase period. |
| Cell Toxicity or Altered Morphology | 1. High Dye Concentration: Excessive concentrations of the lipid analog may be cytotoxic. 2. Solvent Effects: If not using a BSA-complexed probe, the solvent (e.g., DMSO) may be affecting the cells. | 1. Lower the working concentration of this compound. 2. Switch to a BSA-complexed this compound to avoid the need for organic solvents.[10] |
Visual Guides and Workflows
Ceramide Trafficking Pathway
Ceramide is synthesized at the ER and transported to the Golgi apparatus, where it is a substrate for sphingomyelin synthesis. This trafficking is the basis for this compound's use as a Golgi stain.[3][5]
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of ceramide by ceramide transfer protein [jstage.jst.go.jp]
- 5. Ceramide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bodipy this compound | AxisPharm [axispharm.com]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Invitrogen BODIPY FL C5-Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
How to reduce BDP FL ceramide background fluorescence
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence and achieve high-quality imaging results when using BDP FL ceramide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence in this compound staining can obscure the specific signal from the Golgi apparatus, making data interpretation difficult. The primary causes can be categorized into two main groups:
-
Autofluorescence: This is the natural fluorescence emitted by biological samples themselves.[1] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavin, which often fluoresce in the green spectrum, overlapping with the BDP FL dye's emission.[1] Certain fixation methods, particularly those using aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1]
-
Non-specific Binding: This occurs when the this compound probe binds to cellular components other than its intended target, the Golgi apparatus. This can be caused by excessive probe concentration, insufficient washing, or interactions of the fluorescent dye with other cellular structures.[1]
Q2: How can I determine the source of the background signal in my this compound staining?
To effectively troubleshoot, it's crucial to identify the source of the background. Running the proper controls is essential:
-
Unstained Sample Control: Image a sample that has not been treated with this compound. Any signal detected here is inherent autofluorescence.[1] This is the best way to determine if your sample has a high level of endogenous fluorescence.[1]
-
Spectral Analysis: If your microscope has this capability, perform a spectral lambda scan to measure the emission spectrum of the background signal.[1] This can help distinguish the broad spectrum of autofluorescence from the specific, narrower emission peak of the BDP FL dye.[1]
Q3: Can the concentration of this compound affect background fluorescence?
Yes, using too high a concentration of this compound is a common cause of high background. It is crucial to titrate the probe to find the optimal concentration that provides a strong specific signal with low background. The recommended concentration often depends on the cell type and density and should be determined experimentally.[2]
Q4: How important are the washing steps in reducing background?
Thorough washing is critical for removing unbound this compound and reducing background fluorescence.[1] Insufficient washing can leave residual probe in the sample, leading to non-specific signals. Protocols often recommend multiple washes with an appropriate buffer after incubation with the fluorescent probe.[2]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your this compound staining experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Excessive Probe Concentration | Optimize the concentration of this compound by performing a titration. Start with the recommended concentration (e.g., 5 µM) and test a range of lower concentrations to find the optimal signal-to-noise ratio.[2][3] |
| Insufficient Washing | Increase the number and duration of washing steps after incubation with the probe. Rinsing cells in a solution of defatted BSA can also help remove excess ceramide.[2] | |
| Cellular Autofluorescence | If unstained controls show significant fluorescence, consider using a commercial autofluorescence quenching kit.[1] Alternatively, if your imaging system allows, use spectral unmixing to separate the specific BDP FL signal from the autofluorescence spectrum.[1] | |
| Non-specific Staining | Ensure the this compound is complexed with BSA for delivery into the cells, as this is the recommended method.[3] Also, ensure the incubation temperature and time are as recommended in the protocol, as prolonged incubation can sometimes increase non-specific binding. | |
| Weak or No Signal | Suboptimal Probe Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. Ensure you are using a concentration within the recommended range and consider increasing it if the signal is consistently weak. |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for BDP FL, which has an excitation maximum around 505 nm and an emission maximum around 512 nm.[4] | |
| Cell Health | Ensure cells are healthy and not overly confluent before staining, as this can affect probe uptake and localization. | |
| Photobleaching | Excessive Light Exposure | Minimize the exposure of your stained samples to the excitation light. Use a lower laser power or lamp intensity and reduce the exposure time during image acquisition. BDP FL is generally more photostable than other dyes like NBD.[3][5] |
Experimental Protocols
Preparation of this compound-BSA Complex
Delivery of this compound to cells is most effective when it is complexed with bovine serum albumin (BSA).[3]
-
Prepare a 1 mM stock solution of this compound in DMSO. [2]
-
Prepare a staining solution buffer. A common choice is Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES (HBSS/HEPES), pH 7.4.[2]
-
Add defatted BSA to the staining buffer to a final concentration of 0.34 mg/mL.[2]
-
Add the this compound stock solution to the BSA-containing buffer to achieve the desired final working concentration (typically 5 µM).[2]
Staining Protocol for Live Cells
-
Grow cells on a sterile coverslip to approximately 70-80% confluency.[1]
-
Aspirate the culture medium and rinse the cells with an appropriate medium like HBSS/HEPES.[2]
-
Incubate the cells with the 5 µM this compound/BSA working solution for 30 minutes at 4°C.[2]
-
Rinse the cells several times with the ice-cold medium.[2]
-
Incubate the cells in a solution of defatted BSA (0.34 mg/ml) in HBSS/HEPES four times for 30 minutes each at room temperature.[2]
-
Incubate the cells in fresh medium at 37°C for a further 30 minutes.[2]
-
Rinse the cells in fresh medium and mount them for microscopy.[2]
Staining Protocol for Fixed Cells
-
Fix cells in 4% formaldehyde for 5 minutes at 4°C.[2]
-
Wash the fixed cells twice in PBS for 5 minutes each time.[2]
-
Incubate the cells with the 5 µM this compound/BSA working solution in PBS for 30 minutes at 4°C.[2]
-
Rinse the cells in a solution of defatted BSA (0.34 mg/ml) in PBS four times for 30 minutes each at room temperature.[2]
-
Rinse the cells twice in PBS and mount for imaging.[2]
Visualizations
Caption: Workflow for this compound staining of cells.
Caption: Troubleshooting logic for high background fluorescence.
References
BDP FL ceramide photostability and photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BDP FL ceramide, focusing on its photostability and potential troubleshooting during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent lipid analog composed of the BODIPY™ FL fluorophore conjugated to a ceramide molecule.[1][2][3] Its primary application is as a vital stain for the Golgi apparatus in both live and fixed cells, allowing for visualization via fluorescence microscopy.[1][3] It is also used in studies of lipid metabolism and trafficking.
Q2: What are the spectral properties of this compound?
A2: this compound is a green-emitting fluorophore. Its approximate excitation maximum is 503 nm and its emission maximum is 509 nm.[2]
Q3: How photostable is this compound?
A3: this compound is known for its high photostability, especially when compared to other green fluorophores like fluorescein (B123965) (FITC) and NBD.[4] This high stability is attributed to the chemical structure of the BODIPY™ dye, which is less prone to the photochemical reactions that lead to fading under illumination.[4]
Q4: What is photobleaching and why is it a concern?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in a loss of fluorescence.[4] This can compromise the quality and reliability of imaging experiments, particularly in quantitative and long-term studies where a stable signal is crucial.[4]
Q5: What are the main factors that contribute to the photobleaching of this compound?
A5: The primary cause of photobleaching for BODIPY™ dyes, including this compound, is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically destroy the dye.[4] Factors that accelerate this process include high illumination intensity and long exposure times.[4]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Excitation Maximum | 503 nm | [2][3] |
| Emission Maximum | 509 nm | [2] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [5] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | - Inadequate dye concentration.- Insufficient incubation time.- Poor cell health.- Incorrect filter set on the microscope. | - Optimize the this compound concentration (typically 5 µM).- Ensure adequate incubation time (e.g., 30 minutes at 4°C followed by a chase at 37°C).- Use healthy, sub-confluent cells for staining.- Verify that the microscope's filter set is appropriate for BDP FL's excitation and emission spectra. |
| High Background Fluorescence | - Excess unbound dye.- Autofluorescence from cells or medium.- Non-specific binding of the dye. | - Perform thorough washing steps after incubation to remove unbound this compound.- Use a phenol (B47542) red-free culture medium during imaging to reduce background.- Consider using an antifade mounting medium for fixed cells. |
| Rapid Photobleaching | - Illumination intensity is too high.- Prolonged exposure to excitation light.- Presence of reactive oxygen species. | - Use the lowest possible illumination intensity that provides a sufficient signal-to-noise ratio.- Minimize exposure time and use time-lapse settings that reduce light exposure between acquisitions.- For fixed cells, use an antifade mounting medium. For live cells, consider using an oxygen scavenging system if significant photobleaching persists. |
| Altered Cell Morphology or Viability | - Cytotoxicity from the dye or solvent.- Stress induced by the staining procedure. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and not harmful to the cells.- Handle cells gently during washing and incubation steps.- Maintain a physiological environment for live cells on the microscope stage (e.g., temperature and CO₂ control). |
Experimental Protocols
Protocol for Staining Live Cells with this compound
This protocol provides a general guideline for labeling the Golgi apparatus in live adherent cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Serum-free cell culture medium (e.g., HBSS with 10 mM HEPES)
-
Bovine Serum Albumin (BSA), defatted
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Prepare a 5 µM this compound/BSA complex solution in serum-free medium.
-
Cell Preparation: Wash the cells twice with the serum-free medium.
-
Incubation: Add the staining solution to the cells and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold serum-free medium.
-
Chase Period: Add fresh, pre-warmed complete culture medium and incubate for 30 minutes at 37°C.
-
Imaging: Wash the cells once with fresh medium and proceed with fluorescence microscopy.
Protocol for Staining Fixed Cells with this compound
This protocol is for labeling the Golgi apparatus in fixed adherent cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BSA, defatted
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Prepare Staining Solution: Prepare a 5 µM this compound/BSA complex solution in PBS.
-
Incubation: Add the staining solution to the cells and incubate for 30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Protocol for Assessing Photostability
Procedure:
-
Sample Preparation: Prepare slides of cells stained with this compound and another fluorophore for comparison, following the appropriate staining protocol.
-
Image Acquisition:
-
Select a region of interest (ROI) for each sample.
-
Using consistent imaging parameters (e.g., objective, laser power, exposure time), acquire a time-lapse series of images. Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).
-
Plot the normalized intensity against time.
-
The rate of decay of the fluorescence intensity is indicative of the photobleaching rate. A slower decay indicates higher photostability. For a quantitative comparison, the data can be fitted to an exponential decay curve to determine the photobleaching half-life (t₁/₂).[6]
-
Visualizations
Caption: Workflow for Live Cell Staining with this compound.
Caption: Workflow for Fixed Cell Staining with this compound.
Caption: Troubleshooting Logic for this compound Staining.
References
Technical Support Center: BDP FL Ceramide Signal-to-Noise Ratio Improvement
Welcome to the technical support center for BDP FL ceramide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescently-labeled analog of ceramide, a key molecule in cellular lipid metabolism.[1][2][3] The BODIPY™ FL fluorophore attached to the ceramide molecule emits a bright green fluorescence.[4][5] Its primary application is to visualize the Golgi apparatus in both live and fixed cells, as it readily incorporates into the Golgi membranes.[4][5][6]
Q2: Why is achieving a high signal-to-noise ratio important when using this compound?
A high signal-to-noise ratio (SNR) is crucial for obtaining clear, high-quality images and reliable data. A strong specific signal from the Golgi apparatus with minimal background fluorescence allows for accurate localization and quantification of the probe. Poor SNR can lead to ambiguous results, making it difficult to distinguish the true signal from non-specific staining and autofluorescence.
Q3: What are the main factors that can affect the signal-to-noise ratio in this compound staining?
Several factors can influence the SNR, including:
-
Probe Concentration: Using a concentration that is too high can lead to increased background fluorescence.[7][8]
-
Incubation Time and Temperature: Suboptimal incubation conditions can result in weak staining of the Golgi or increased non-specific binding.
-
Washing Steps: Inadequate washing can leave unbound probe in the background, reducing the SNR.
-
Fixation and Permeabilization: The choice of fixative and permeabilization method can impact the integrity of the Golgi apparatus and the accessibility of the probe to its target.
-
Cell Health: Unhealthy or dying cells can exhibit altered lipid metabolism and membrane permeability, leading to atypical staining patterns.
-
Microscopy Settings: Improperly configured microscope settings, such as high laser power or long exposure times, can cause photobleaching and increase background noise.[9]
Q4: Is it better to use this compound complexed with bovine serum albumin (BSA)?
Yes, complexing this compound with BSA is highly recommended, especially for live-cell imaging.[10] This complex enhances the solubility of the lipophilic probe in aqueous media, preventing the need for organic solvents that can be harmful to cells.[10] The BSA complex facilitates a more uniform delivery of the ceramide to the cells.[10]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound staining.
Problem 1: High Background Fluorescence
High background can obscure the specific Golgi signal, making image analysis difficult.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase if the signal is too weak. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the probe. Use a buffer containing BSA to help remove non-specifically bound probe. |
| Presence of Serum in Imaging Media | Image cells in serum-free media, as serum components can be fluorescent and contribute to background. |
| Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a different emission filter or spectral imaging to separate the BDP FL signal from the autofluorescence. |
| Non-specific Binding to Other Organelles | Optimize the incubation time and temperature. A shorter incubation time may reduce uptake into other compartments. |
Problem 2: Weak or No Golgi Signal
A faint or absent signal from the Golgi apparatus can be due to several factors.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | If the background is low, try increasing the concentration of this compound. |
| Suboptimal Incubation Conditions | Optimize the incubation time and temperature. For live cells, a common protocol involves a 30-minute incubation at 4°C followed by a 30-minute chase at 37°C.[4] |
| Poor Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before staining. |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for BDP FL (Excitation max ~505 nm, Emission max ~511 nm).[11] |
| Photobleaching | Reduce the excitation light intensity and exposure time during image acquisition. Use an anti-fade mounting medium for fixed cells.[9] |
Problem 3: Photobleaching
BDP FL is relatively photostable, but intense or prolonged illumination can still lead to signal loss.[9][12]
| Potential Cause | Recommended Solution |
| High Excitation Intensity | Use the lowest possible laser power or illumination intensity that provides an adequate signal. |
| Long Exposure Times | Minimize the exposure time for each image. For time-lapse imaging, increase the interval between acquisitions. |
| Lack of Anti-fade Reagent | For fixed-cell imaging, use a commercially available anti-fade mounting medium to protect the fluorophore from photobleaching. |
| Oxygen Scavengers | For live-cell imaging, consider using an imaging medium with oxygen scavengers to reduce the rate of photobleaching. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound-BSA Complex
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.[4]
Materials:
-
BDP FL C5-Ceramide complexed to BSA
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Staining Solution: Reconstitute the BDP FL C5-Ceramide-BSA complex in sterile water to a stock concentration of 0.5 mM. Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5 µM.
-
Cell Preparation: Wash the cells twice with pre-warmed HBSS.
-
Incubation: Add the 5 µM staining solution to the cells and incubate for 30 minutes at 4°C.
-
Washing: Aspirate the staining solution and wash the cells three times with ice-cold live-cell imaging medium.
-
Chase: Add fresh, pre-warmed live-cell imaging medium and incubate for an additional 30 minutes at 37°C to allow the ceramide to accumulate in the Golgi.
-
Imaging: Wash the cells once more with pre-warmed imaging medium and proceed with fluorescence microscopy.
Protocol 2: Staining of Fixed Cells
This protocol is suitable for visualizing the Golgi apparatus in fixed cells.[4]
Materials:
-
BDP FL C5-Ceramide-BSA complex
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Defatted BSA
-
Cells cultured on coverslips
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 5 µM solution of BDP FL C5-Ceramide-BSA complex in PBS containing 0.34 mg/mL defatted BSA. Incubate the fixed cells with the staining solution for 30 minutes at 4°C.
-
Washing: Wash the cells four times for 5 minutes each with PBS containing 0.34 mg/mL defatted BSA at room temperature.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Data Presentation
Table 1: Recommended Working Concentrations for this compound
| Cell Type | This compound Concentration (µM) | Incubation Time | Notes |
| HeLa | 1 - 5 | 30 min at 4°C, 30 min at 37°C | Lower concentrations may be sufficient to reduce background. |
| CHO | 2.5 - 5 | 30 min at 4°C, 30 min at 37°C | Known to have a well-defined Golgi structure. |
| Fibroblasts | 1 - 5 | 30 min at 4°C, 30 min at 37°C | May require optimization based on cell density. |
| Neurons | 0.5 - 2.5 | 15-30 min at 37°C | Lower concentrations are recommended to minimize potential toxicity. |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell line and experimental condition.
Visualizations
Ceramide Metabolism and Transport Pathway
Caption: De novo synthesis of ceramide in the ER and its transport to the Golgi.
Troubleshooting Workflow for Poor Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting poor signal-to-noise ratio.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: BDP FL Ceramide vs. NBD-Ceramide Photostability Comparison
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of BDP FL ceramide and NBD-ceramide, focusing on their photostability. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound and NBD-ceramide used for in research?
Both this compound and NBD-ceramide are fluorescently labeled analogs of ceramide, a central molecule in sphingolipid metabolism.[1] They are widely used to study the trafficking and metabolism of sphingolipids in living and fixed cells.[1][2] Because ceramide is processed in the Golgi apparatus, these probes serve as excellent vital stains for visualizing Golgi morphology and dynamics using fluorescence microscopy.[3][4]
Q2: Which ceramide analog is more photostable: BDP FL or NBD?
This compound is significantly more photostable than NBD-ceramide.[5] The BODIPY (boron-dipyrromethene) fluorophore, the basis for BDP FL, is renowned for its high fluorescence quantum yield, strong extinction coefficients, and remarkable photostability, making it superior for long-term imaging experiments.[6][7][8] In contrast, the NBD (nitrobenzoxadiazole) fluorophore is known to be more susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[9]
Q3: Why is photostability important for my fluorescence microscopy experiments?
Photostability is a critical factor for successful live-cell imaging for several reasons:
-
Quantitative Accuracy: Rapid signal loss from photobleaching can compromise the quantitative accuracy of fluorescence measurements over time.[9]
-
Long-Term Imaging: High photostability is essential for time-lapse experiments that track cellular processes over extended periods.[6]
-
Signal-to-Noise Ratio: A more photostable probe provides a longer-lasting, more stable signal, improving the overall signal-to-noise ratio.
-
Reduced Phototoxicity: The chemical reactions involved in photobleaching can generate reactive oxygen species (ROS), which are toxic to cells and can alter their normal physiology, leading to experimental artifacts.[9][10]
Q4: Can I use the same microscopy settings for both BDP FL and NBD-ceramide?
While both are green fluorescent probes, it is not recommended to use identical imaging settings. Due to its lower photostability, NBD-ceramide requires more careful imaging conditions. To minimize photobleaching, you should use the lowest possible excitation laser power and the shortest possible exposure times that still provide an adequate signal. For this compound, you have more flexibility for longer or more frequent exposures due to its higher photostability.
Photophysical Properties Comparison
The selection of a fluorescent probe should be guided by its intrinsic photophysical properties. Brightness (a combination of molar extinction coefficient and quantum yield) and photostability are the most critical parameters for live-cell imaging.[9]
| Property | This compound | NBD-Ceramide | Reference |
| Excitation Maxima | ~505 nm | ~466 nm | [4][5] |
| Emission Maxima | ~511-512 nm | ~536 nm | [4][5][11] |
| Quantum Yield | High (~0.9 in membranes) | Moderate (~0.32 in membranes) | [1][11] |
| Photostability | High | Moderate | [1][5][11] |
| Environmental Sensitivity | Low (relatively insensitive to solvent polarity and pH) | High (fluorescence is sensitive to environmental polarity) | [1][2][11] |
Troubleshooting Guide
Here are solutions to common issues encountered when using these fluorescent ceramide analogs.
| Problem | Possible Cause | Suggested Solution |
| Rapid Signal Fading (Photobleaching) | 1. High Laser Power: The excitation intensity is too high, especially for NBD-ceramide. 2. Long Exposure Time: The sample is being exposed to the excitation light for too long. 3. Probe Choice: NBD-ceramide is being used for a long-term imaging experiment where this compound would be more suitable. | 1. Reduce Laser Power: Decrease the laser intensity to the lowest level that provides a usable signal.[12] 2. Minimize Exposure: Use shorter exposure times or time-lapse intervals. 3. Switch Probes: For long-term or time-lapse studies, use the more photostable this compound.[6] 4. Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade reagent. 5. Reduce Oxygen: For live cells, consider using an imaging medium with an oxygen scavenger system or culturing at lower oxygen levels to reduce phototoxicity.[10] |
| Weak or No Signal | 1. Low Probe Concentration: The concentration of the ceramide analog is too low. 2. Inefficient Labeling: Incubation time was too short, or the temperature was not optimal. 3. Incorrect Filter Set: The microscope's excitation and emission filters do not match the probe's spectra. | 1. Optimize Concentration: Titrate the probe concentration to find the optimal balance between signal and background. Recommended starting concentrations are typically 2-10 µM.[2][4] 2. Optimize Incubation: Ensure incubation at 37°C for 15-30 minutes to allow for cellular uptake and trafficking to the Golgi.[2] 3. Check Filter Sets: Verify that you are using the correct filter sets for BDP FL (e.g., FITC/GFP set) or NBD (e.g., GFP set).[13] |
| High Background Fluorescence | 1. Probe Concentration Too High: Excess probe that has not been washed away. 2. Non-specific Binding: The probe may be binding non-specifically to other cellular components or the coverslip. | 1. Titrate Concentration: Reduce the probe concentration.[14][15] 2. Thorough Washing: Increase the number and duration of wash steps after incubation to remove unbound probe.[2] 3. Use BSA: Deliver the lipid probe as a complex with defatted Bovine Serum Albumin (BSA) to improve solubility and reduce non-specific binding.[5] |
| Signs of Phototoxicity (Cell Blebbing, Apoptosis) | 1. High Light Dose: The combination of high laser power and long exposure is generating reactive oxygen species (ROS), damaging the cells.[10] 2. Probe Choice: NBD is generally considered more phototoxic than BDP FL under similar illumination conditions. | 1. Minimize Light Exposure: Use the lowest possible light dose (reduce intensity, shorten exposure).[12] 2. Use Photostable Probes: Switch to this compound for demanding imaging protocols. 3. Use Antioxidants: Add antioxidants like Trolox to the imaging medium to mitigate oxidative damage.[10] 4. Use Red-Shifted Dyes: If possible, consider using red or far-red fluorescent probes, as longer wavelength light is generally less damaging to cells.[16] |
Experimental Protocols & Visualizations
Protocol: Comparing Photostability of BDP FL and NBD-Ceramide
This protocol outlines a method to directly compare the photobleaching rates of this compound and NBD-ceramide in live cells using a confocal laser scanning microscope.
1. Cell Preparation and Labeling: a. Plate cells (e.g., HeLa, fibroblasts) on glass-bottom imaging dishes and grow to 50-70% confluency. b. Prepare separate 5 µM working solutions of this compound-BSA complex and NBD-ceramide-BSA complex in pre-warmed imaging buffer (e.g., HBSS).[5][17] c. Wash cells once with imaging buffer. d. Incubate one set of cells with the this compound solution and another with the NBD-ceramide solution for 30 minutes at 37°C.[2] e. Wash the cells three times with fresh, pre-warmed imaging buffer to remove unbound probe.
2. Image Acquisition for Photobleaching Assay: a. Place the dish on the confocal microscope stage, ensuring the environment is maintained at 37°C. b. Locate a field of view with well-labeled cells showing clear Golgi staining. c. Critical: Use identical acquisition settings (laser power, detector gain, pinhole size, pixel dwell time, and image dimensions) for both probes. Start with settings optimized for the dimmer probe (NBD-ceramide). d. Select a region of interest (ROI) encompassing the Golgi apparatus of a single cell. e. Acquire a time-lapse series of 50-100 images of the same ROI with the shortest possible interval between frames (e.g., continuous scanning).
3. Data Analysis: a. For each time series, measure the mean fluorescence intensity within the ROI for every frame. b. Subtract the mean background intensity from a nearby region without cells for each frame. c. Normalize the fluorescence intensity of each frame to the intensity of the first frame (I/I₀). d. Plot the normalized intensity versus time (or frame number) for both this compound and NBD-ceramide. e. The resulting curves will show the rate of photobleaching. The curve for NBD-ceramide is expected to decay significantly faster than the curve for this compound.
Diagrams
Caption: Workflow for comparing fluorophore photostability.
Caption: Cellular trafficking pathway of ceramide.
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing BDP FL Ceramide Bleed-Through in Multi-Color Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize BDP FL ceramide bleed-through in their multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent lipid analog used to visualize the Golgi apparatus in living and fixed cells.[1] It consists of the bright and photostable green-emitting BDP FL fluorophore conjugated to sphingosine.[1][2] Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~503 nm | [2] |
| Emission Maximum | ~509 nm | [2] |
| Fluorophore Class | Borondipyrromethene (BODIPY) | [3] |
Q2: What is fluorescence bleed-through and why is it a problem with this compound?
Fluorescence bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the filter set or channel intended for another fluorophore.[4] This is a common issue in multi-color imaging experiments where the emission spectra of the chosen dyes overlap.[5]
This compound, with its emission maximum at approximately 509 nm, can bleed into channels intended for red fluorophores if the spectral separation between the green and red dyes is insufficient. This can lead to false positives, inaccurate colocalization analysis, and compromised image quality.[4][5]
Q3: I am seeing a signal from this compound in my red channel. What are the immediate steps I can take to troubleshoot this?
If you observe bleed-through from this compound into your red channel, consider the following troubleshooting steps:
-
Confirm Bleed-Through with Single-Color Controls: Image cells stained only with this compound and check for a signal in the red channel using the same imaging settings as your multi-color experiment. This will confirm that the signal is indeed bleed-through and not autofluorescence.[6]
-
Check Your Filter Sets: Ensure you are using appropriate bandpass emission filters for both your green and red channels. Long-pass filters are more likely to allow bleed-through from shorter wavelength fluorophores like this compound.[4]
-
Adjust Detector Settings: Lower the gain or voltage of the detector for the this compound channel. A saturated signal in the green channel is more likely to bleed into the red channel.
-
Implement Sequential Scanning: If available on your confocal microscope, switch from simultaneous to sequential scanning. This involves exciting and detecting each fluorophore one at a time, which significantly reduces bleed-through.[5][7]
Troubleshooting Guides
Problem: Significant bleed-through of this compound into the TRITC/Rhodamine channel.
Cause: The emission spectrum of this compound has a tail that extends into the detection range of many common red fluorophores like TRITC and Rhodamine, which have broad excitation and emission spectra.[5]
Solutions:
-
Optimize Fluorophore Selection: Choose a red fluorophore with a more red-shifted emission spectrum to increase the separation from this compound.
-
Sequential Scanning: This is one of the most effective methods to eliminate bleed-through between spectrally overlapping dyes.[5][7]
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use linear unmixing to computationally separate the overlapping spectra.[8]
Choosing a Compatible Red Fluorophore
Selecting a red fluorophore with minimal spectral overlap with this compound is crucial. Look for dyes with excitation maxima well above the emission of BDP FL and with narrow emission spectra.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound |
| This compound | ~503 | ~509 | N/A |
| TRITC | ~557 | ~576 | High |
| Alexa Fluor 568 | ~578 | ~603 | Moderate |
| Alexa Fluor 594 | ~590 | ~617 | Low |
| Texas Red | ~589 | ~615 | Low |
| BDP TR Ceramide | ~581 | ~591 | Low |
Note: This table provides illustrative data. Always consult a spectra viewer for precise spectral profiles.
Photostability Comparison
BDP FL is known for its high photostability compared to traditional dyes like fluorescein.[3] This makes it suitable for long-term imaging experiments. When choosing a red partner, consider its photostability as well.
| Fluorophore | Relative Photostability | Reference |
| BDP FL | High | [3] |
| Fluorescein (FITC) | Low | [3] |
| Alexa Fluor 594 | High | |
| Texas Red | Moderate |
Experimental Protocols
Protocol 1: Implementing Sequential Scanning to Minimize Bleed-Through
Sequential scanning involves acquiring images for each fluorophore in separate tracks, using only the excitation laser and detector for that specific fluorophore in each track.[9]
Steps:
-
Set up Track 1 for this compound:
-
Activate the laser line for exciting this compound (e.g., 488 nm or 514 nm).
-
Set the detector to collect the emission of this compound (e.g., 500-550 nm).
-
Deactivate all other laser lines and detectors.
-
-
Set up Track 2 for the Red Fluorophore:
-
Activate the laser line for exciting your chosen red fluorophore (e.g., 561 nm or 594 nm).
-
Set the detector to collect the emission of the red fluorophore (e.g., 600-650 nm).
-
Deactivate all other laser lines and detectors.
-
-
Configure Sequential Scanning Mode:
-
Acquire the Image: The microscope will now scan the sample first for the green channel and then for the red channel, minimizing the chance of bleed-through.[9]
Protocol 2: Post-Acquisition Bleed-Through Correction using Spectral Unmixing in Fiji/ImageJ
Spectral unmixing is a computational method to separate the contributions of individual fluorophores to the overall signal in each pixel, based on their unique emission spectra. This requires reference spectra from single-color control samples.
Prerequisites:
-
An image acquired with a spectral detector (a "lambda stack").
-
Reference images of single-stained samples for each fluorophore (this compound alone and the red fluorophore alone) and an unstained sample for autofluorescence, all acquired with the same settings.
-
Fiji or ImageJ software with the appropriate spectral unmixing plugin (e.g., the built-in "HyperstackReg" or more advanced plugins like "LUMoS").[10]
Simplified Workflow for Linear Unmixing:
-
Open Your Multi-Color Image and Reference Spectra: Load your lambda stack and the reference spectra for each fluorophore and autofluorescence into Fiji/ImageJ.
-
Select Regions of Interest (ROIs): On your single-color control images, draw ROIs on the specifically stained structures to define the reference spectra.
-
Run the Spectral Unmixing Plugin:
-
Open the spectral unmixing plugin.
-
Select your multi-color image as the source.
-
Input the reference spectra you defined from your control samples.
-
-
Generate Unmixed Images: The plugin will generate new images where the signal from each fluorophore is separated into its own channel, free of bleed-through.
Visual Guides
Caption: A flowchart for troubleshooting this compound bleed-through.
Caption: The workflow for sequential scanning in confocal microscopy.
Caption: The logic of spectral unmixing for bleed-through correction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. biotium.com [biotium.com]
- 7. ibmb.csic.es [ibmb.csic.es]
- 8. benchchem.com [benchchem.com]
- 9. MyScope [myscope.training]
- 10. LUMoS Spectral Unmixing [imagej.net]
Validation & Comparative
A Head-to-Head Comparison of Fluorescent Ceramides for Golgi Apparatus Visualization: BDP FL Ceramide vs. NBD C6-Ceramide
For researchers, scientists, and drug development professionals navigating the complexities of intracellular lipid trafficking, the accurate visualization of the Golgi apparatus is paramount. Fluorescently labeled ceramides (B1148491) have emerged as indispensable tools for this purpose, leveraging the cell's natural lipid processing pathways. This guide provides a comprehensive comparison of two widely used fluorescent ceramide analogs: BODIPY™ FL C5-Ceramide (BDP FL Ceramide) and NBD C6-Ceramide, offering a detailed analysis of their performance, experimental protocols, and the underlying biological pathways.
This comparison guide synthesizes experimental data to provide an objective overview of these probes, enabling researchers to make informed decisions for their specific experimental needs. We will delve into their photophysical properties, cellular metabolism and trafficking, and potential artifacts, supported by detailed protocols and visual workflows.
Performance Comparison at a Glance
To facilitate a clear and concise comparison, the following table summarizes the key performance characteristics of BDP FL C5-Ceramide and NBD C6-Ceramide.
| Feature | BDP FL C5-Ceramide | NBD C6-Ceramide | References |
| Fluorophore | BODIPY FL | Nitrobenzoxadiazole (NBD) | |
| Excitation Max. | ~505 nm | ~466 nm | [1][2] |
| Emission Max. | ~512 nm | ~536 nm | [1][2] |
| Quantum Yield | High (Fluorophore in MeOH: 0.9) | Lower than BODIPY FL | [3] |
| Photostability | More photostable | Less photostable | [4] |
| Environmental Sensitivity | Relatively insensitive to solvent polarity | Fluorescence is environmentally sensitive | |
| Concentration Effects | Forms excimers at high concentrations, leading to a red-shifted emission (~620 nm) | No significant excimer formation reported | [4][5] |
| Primary Staining Location | Golgi apparatus | Golgi apparatus | [1][2] |
Delving Deeper: A Head-to-Head Analysis
Photophysical Properties: The Advantage of Brightness and Stability
Cellular Uptake, Metabolism, and Golgi Localization
The journey of these fluorescent ceramide analogs to the Golgi apparatus is not a direct one. Instead, it relies on the cell's own metabolic machinery. Both BDP FL C5-Ceramide and NBD C6-Ceramide are cell-permeable and are initially found in various intracellular membranes. Their specific accumulation in the Golgi is a result of their conversion to fluorescent sphingomyelin (B164518) and glucosylceramide by enzymes residing in the Golgi[6][7]. This metabolic trapping is a key principle behind their use as Golgi markers.
It is important to note that this metabolic conversion means that the observed fluorescence in the Golgi is not from the ceramide analog itself, but rather its metabolites[6]. Over time, these fluorescent metabolites can be further transported to the plasma membrane[4].
Caption: General experimental workflow for Golgi staining.
Conclusion: Choosing the Right Tool for the Job
Both BDP FL C5-Ceramide and NBD C6-Ceramide are effective probes for visualizing the Golgi apparatus. The choice between them will ultimately depend on the specific requirements of the experiment.
BDP FL C5-Ceramide is the preferred choice for:
-
High-resolution and long-term imaging: due to its superior brightness and photostability.
-
Experiments where a strong signal is crucial.
NBD C6-Ceramide may be more suitable for:
-
Routine Golgi staining where extreme photostability is not a primary concern.
-
Multicolor imaging experiments where the potential for red-shifted emission from BDP FL could interfere with other fluorophores.
-
Studies where the environmental sensitivity of the NBD fluorophore could be exploited.
By understanding the distinct characteristics and following optimized protocols, researchers can effectively harness the power of these fluorescent ceramide analogs to unravel the intricate workings of the Golgi apparatus and its role in cellular health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramides are transported through the Golgi apparatus in human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to BDP FL Ceramide Staining in Live vs. Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BDP FL ceramide as a fluorescent probe for cellular imaging in both live and fixed cell conditions. This compound, a green-emitting fluorescent lipid analog, is widely utilized to visualize the Golgi apparatus. Understanding its behavior under different experimental setups is crucial for accurate data interpretation and experimental design. This document outlines the key differences, provides experimental protocols, and presents a comparative analysis to aid researchers in selecting the optimal methodology for their specific needs.
Performance Comparison at a Glance
While direct quantitative head-to-head studies are limited in published literature, a qualitative and inferred quantitative comparison based on the known properties of fluorescent probes and cell imaging techniques is presented below.
| Feature | Live Cell Imaging with this compound | Fixed Cell Imaging with this compound | Key Considerations |
| Signal Intensity & Dynamics | Dynamic signal, allows for tracking of ceramide metabolism and transport. Fluorescence intensity may vary with cellular processes. | Static, brighter initial signal may be achievable due to potential for longer incubation times. Provides a snapshot in time. | Live-cell imaging provides temporal data, which is lost upon fixation. |
| Subcellular Localization | Primarily localizes to the Golgi apparatus; may also be observed in the endoplasmic reticulum (ER) and transport vesicles.[1] | Primarily localizes to the Golgi apparatus. Fixation can potentially alter membrane structures and lead to minor localization artifacts. | Fixation with crosslinking agents like paraformaldehyde is generally good at preserving morphology, but lipid extraction can occur with some protocols.[2][3] |
| Photostability | Good photostability, characteristic of BODIPY dyes, allowing for time-lapse imaging.[4][5][6] | Excellent photostability, further enhanced by the use of antifade mounting media. | BODIPY dyes are known to be more photostable than other fluorophores like fluorescein (B123965).[4][5] |
| Potential for Artifacts | Lower potential for artifacts related to chemical processing. Phototoxicity can be a concern with prolonged imaging. | Risk of fixation-induced artifacts such as altered cell morphology, membrane permeabilization, and potential redistribution of lipids.[2][3] | Careful optimization of fixation protocols is crucial to minimize artifacts. |
| Experimental Complexity | Requires maintenance of physiological conditions (temperature, CO2), potentially more complex setup. | Simpler endpoint assay, cells can be stored for later analysis. | Live-cell imaging requires more specialized equipment to maintain cell health. |
| Temporal Resolution | High, allows for the study of dynamic cellular processes. | None, provides a single snapshot in time. | The choice between live and fixed-cell imaging fundamentally depends on whether temporal information is required. |
Experimental Protocols
Detailed methodologies for utilizing this compound in both live and fixed cell applications are provided below. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.
Protocol 1: Staining of Live Cells with this compound-BSA Complex
This protocol is designed for the visualization of the Golgi apparatus in living cells. The use of a bovine serum albumin (BSA) complex is recommended for efficient delivery of the lipid probe.[7][8]
Materials:
-
BDP FL C5-ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Preparation of this compound-BSA Complex (5 µM):
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a solution of 0.34 mg/mL fatty acid-free BSA in HBSS/HEPES.
-
Add the this compound stock solution to the BSA solution to a final concentration of 5 µM. The ceramide will complex with the BSA.
-
-
Cell Preparation:
-
Culture cells to 50-70% confluency on glass-bottom dishes or coverslips.
-
-
Staining:
-
Aspirate the culture medium and rinse the cells once with pre-warmed HBSS/HEPES.
-
Incubate the cells with the 5 µM this compound-BSA complex solution for 30 minutes at 4°C.[7][8] This low-temperature incubation allows the probe to label the plasma membrane.
-
Wash the cells twice with ice-cold complete culture medium.[7]
-
-
Trafficking to the Golgi:
-
Imaging:
Protocol 2: Staining of Fixed Cells with this compound-BSA Complex
This protocol outlines the steps for staining the Golgi apparatus in cells that have been chemically fixed.
Materials:
-
This compound-BSA Complex (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with antifade reagent
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Incubate the fixed cells with the 5 µM this compound-BSA complex solution in PBS for 30 minutes at 4°C.[9]
-
-
Washing:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for BDP FL.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for staining live cells with this compound.
Caption: Experimental workflow for staining fixed cells with this compound.
Signaling Pathway and Probe Localization
This compound is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism. In the cell, it is primarily metabolized and transported through the secretory pathway, leading to its accumulation in the Golgi apparatus.
Caption: Simplified pathway of this compound trafficking in a live cell.
Conclusion
The choice between using this compound in live or fixed cells is contingent upon the specific research question. Live-cell imaging offers invaluable insights into the dynamic processes of ceramide metabolism and transport, albeit with greater experimental complexity and the risk of phototoxicity. Conversely, fixed-cell staining provides a robust, static snapshot of Golgi morphology with potentially higher initial signal intensity and is amenable to high-throughput screening. Researchers must weigh the benefits of observing cellular dynamics against the potential for fixation-induced artifacts and the loss of temporal information. Careful protocol optimization is paramount in both approaches to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
A Comparative Guide to BDP FL Ceramide and Alternatives for Golgi Apparatus Staining
For researchers, scientists, and drug development professionals investigating the intricate workings of the Golgi apparatus, the choice of a fluorescent probe is critical for accurate and reliable visualization. This guide provides a comprehensive comparison of BDP FL C5-ceramide, a popular green fluorescent probe for the Golgi, with its primary alternatives. We will delve into their specificity, performance characteristics, and provide supporting experimental data and protocols to inform your selection process.
Mechanism of Golgi Staining by Fluorescent Ceramides (B1148491)
Fluorescently labeled ceramides, such as BDP FL C5-ceramide and NBD C6-ceramide, are widely used as vital stains for the Golgi apparatus. Their mechanism of action relies on the cell's natural lipid metabolism pathways. These synthetic ceramide analogs are able to permeate the plasma membrane of living cells. Once inside, they are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, a central hub for lipid processing and sorting. This transport is primarily mediated by the ceramide transfer protein (CERT).[1][2] Within the Golgi, these fluorescent ceramide precursors are metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide. It is the accumulation of these fluorescent metabolites, rather than the initial ceramide analog itself, that results in the characteristic staining of the Golgi complex.[3]
Performance Comparison: BDP FL C5-Ceramide vs. Alternatives
The ideal fluorescent probe for Golgi staining should exhibit high specificity, brightness, photostability, and low cytotoxicity. Here, we compare the performance of BDP FL C5-ceramide with its main competitor, NBD C6-ceramide, and other non-ceramide-based alternatives.
Key Performance Indicators:
While direct quantitative head-to-head comparisons in published literature are scarce, the general consensus from various studies and technical resources indicates the following qualitative differences:
-
Brightness and Photostability: BDP FL C5-ceramide, containing the BODIPY FL fluorophore, is consistently reported to be significantly brighter and more photostable (resistant to fading upon illumination) than NBD C6-ceramide.[4][5][6][7] This superior photostability is a crucial advantage for experiments requiring prolonged imaging, such as time-lapse studies of Golgi dynamics.
-
Specificity: Both BDP FL C5-ceramide and NBD C6-ceramide demonstrate high specificity for the Golgi apparatus in a wide range of cell types.[2][8] Their Golgi localization is a result of their metabolism and subsequent trapping within this organelle.
Quantitative Data Summary:
The following tables summarize the available spectral properties and provide a framework for the type of quantitative data that should be considered when evaluating these probes. The absence of specific values for photostability, signal-to-noise ratio, and cytotoxicity in the literature highlights the need for researchers to perform these measurements under their specific experimental conditions.
| Probe | Excitation Max (nm) | Emission Max (nm) | Fluorophore |
| BDP FL C5-Ceramide | ~505 | ~512 | BODIPY FL |
| NBD C6-Ceramide | ~466 | ~536 | NBD |
| Wheat Germ Agglutinin (WGA) - FITC | ~495 | ~519 | Fluorescein |
| Golgi-Tracker Red (BODIPY TR Ceramide) | ~589 | ~617 | BODIPY TR |
| Performance Metric | BDP FL C5-Ceramide | NBD C6-Ceramide | Wheat Germ Agglutinin (WGA) |
| Photostability | Higher (Qualitative) | Lower (Qualitative) | Varies with fluorophore |
| Signal-to-Noise Ratio | Higher (Qualitative) | Lower (Qualitative) | Dependent on expression of target glycans |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | Can be cytotoxic |
Non-Ceramide Alternatives for Golgi Staining
Beyond fluorescent ceramides, other probes can be utilized to visualize the Golgi apparatus:
-
Fluorescently-labeled Lectins: Wheat Germ Agglutinin (WGA) is a lectin that binds to N-acetylglucosamine and sialic acid residues, which are found on glycoproteins and glycolipids processed in the Golgi.[9][13] Fluorescently conjugated WGA can be used to stain the trans-Golgi network in fixed cells.
-
Probes with Golgi-Targeting Moieties: Recent developments in probe design have led to molecules with specific chemical groups, such as phenylsulfonamide, that direct the fluorophore to the Golgi apparatus.[14] These probes offer an alternative mechanism of localization that is independent of ceramide metabolism.
-
Genetically Encoded Probes: Fluorescent proteins (e.g., GFP, RFP) can be fused to Golgi-resident proteins to create genetically encoded markers for the Golgi. These are particularly useful for long-term studies in living cells.[15]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to perform their own comparative studies.
Protocol 1: Live-Cell Staining of the Golgi Apparatus with BDP FL C5-Ceramide
This protocol is adapted from established methods for staining the Golgi in living cells.
Materials:
-
BDP FL C5-ceramide stock solution (1 mM in DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Complete cell culture medium
-
Cells grown on glass-bottom dishes or coverslips
Procedure:
-
Prepare a BDP FL C5-ceramide/BSA complex:
-
Dilute the 1 mM BDP FL C5-ceramide stock solution to 5 µM in HBSS containing 0.34 mg/mL defatted BSA.
-
Vortex briefly to mix. This complex helps in the delivery of the lipophilic probe to the cells in an aqueous medium.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the 5 µM BDP FL C5-ceramide/BSA complex for 30 minutes at 37°C.
-
-
Wash and Image:
-
Wash the cells three times with complete cell culture medium.
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Protocol 2: Measuring Photostability of Fluorescent Golgi Probes
This protocol provides a method to quantify the photobleaching rate of different fluorescent probes.
Materials:
-
Cells stained with the fluorescent probe of interest (e.g., BDP FL C5-ceramide or NBD C6-ceramide)
-
Confocal or wide-field fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Image Acquisition:
-
Locate a field of view with stained cells.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to obtain a good initial signal without saturation. It is critical to keep these parameters constant for all probes being compared.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes under continuous illumination.
-
-
Data Analysis:
-
Select a region of interest (ROI) corresponding to the Golgi apparatus in a cell.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region (without cells) from the Golgi ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 3: Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Fluorescent Golgi probe of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the fluorescent probe for the desired duration (e.g., 24 hours). Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for a further 15-30 minutes at room temperature in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizing the Cellular Pathways and Workflows
To better understand the processes involved in Golgi staining and its analysis, the following diagrams are provided.
References
- 1. help.codex.bio [help.codex.bio]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wheat germ agglutinin - Wikipedia [en.wikipedia.org]
- 10. Cytoagglutination and cytotoxicity of Wheat Germ Agglutinin isolectins against normal lymphocytes and cultured leukemic cell lines--relationship between structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the joint cytotoxicity of Wheat Germ Agglutinin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Localization of a Golgi Protein by Imaging Its Center of Fluorescence Mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde | MDPI [mdpi.com]
- 15. Golgi Apparatus Structure | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Co-localization Studies with BDP FL Ceramide and Golgi Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BODIPY™ FL C5-Ceramide (BDP FL ceramide) with other fluorescent probes for labeling the Golgi apparatus. It is designed to assist researchers in selecting the appropriate tools for co-localization studies by presenting experimental data, detailed protocols, and visual workflows.
This compound is a fluorescent lipid analog that is widely utilized to visualize the Golgi apparatus in both live and fixed cells.[1] Its utility stems from its ability to be metabolized and incorporated into the Golgi membranes, providing a bright and specific signal.[2] This guide will compare the performance of this compound with another commonly used fluorescent ceramide, NBD C6-ceramide, and discuss its co-localization with established protein markers of the Golgi complex.
Performance Comparison: this compound vs. Alternatives
This compound offers several advantages over other fluorescent probes for Golgi staining, particularly in terms of brightness and photostability. The following table summarizes the key characteristics of this compound and compares it with NBD C6-ceramide, a classic fluorescent ceramide probe.
| Feature | BDP FL C5-Ceramide | NBD C6-Ceramide | Established Golgi Protein Markers (e.g., GM130, TGN46) |
| Target | Golgi Apparatus Membranes | Golgi Apparatus Membranes | Specific Golgi cisternae (cis, medial, trans) |
| Labeling Principle | Incorporation of fluorescent ceramide analog | Incorporation of fluorescent ceramide analog | Immunofluorescence (antibody-based) |
| Live/Fixed Cells | Both | Both (less stable in some fixation conditions) | Primarily fixed cells (live-cell versions available as fluorescent protein fusions) |
| Photostability | More photostable[3][4] | Less photostable, prone to photobleaching[3] | Dependent on the conjugated fluorophore |
| Brightness | Brighter fluorescence output[4] | Weaker fluorescence intensity | Dependent on the conjugated fluorophore |
| Spectral Properties | Ex/Em: ~505/511 nm[5] | Ex/Em: ~466/536 nm[3] | Varies with the chosen fluorophore |
| Co-localization Data | Primarily qualitative confirmation of Golgi localization.[6] Quantitative co-localization coefficients with specific Golgi markers are not readily available in published literature. | Qualitative Golgi localization. | Well-established localization to specific Golgi sub-compartments. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.[3]
Materials:
-
BDP FL C5-ceramide stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Defatted Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Coverslips with adherent cells
Procedure:
-
Preparation of Staining Solution (5 µM this compound/BSA complex):
-
Prepare a 5 µM defatted BSA solution in HBSS/HEPES.
-
Add the this compound stock solution to the BSA solution to a final concentration of 5 µM.
-
Vortex briefly to mix.
-
-
Cell Staining:
-
Wash the cells grown on coverslips twice with HBSS/HEPES.
-
Incubate the cells with the 5 µM this compound/BSA staining solution for 30 minutes at 4°C.
-
Wash the cells three times with ice-cold HBSS/HEPES.
-
Incubate the cells in fresh, pre-warmed complete culture medium for 30 minutes at 37°C to allow for the transport and accumulation of the ceramide in the Golgi.
-
Wash the cells once with fresh medium.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of fresh medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation/Emission: ~505/511 nm).
-
Protocol 2: Co-localization of this compound with a Golgi Protein Marker (Immunofluorescence)
This protocol outlines the procedure for co-staining cells with this compound and an antibody against a specific Golgi marker (e.g., GM130 for the cis-Golgi).
Materials:
-
Cells grown on coverslips
-
BDP FL C5-ceramide
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 647)
-
Mounting medium with DAPI
Procedure:
-
This compound Staining:
-
Follow the live-cell staining protocol for this compound as described above.
-
-
Fixation:
-
After the final wash, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for BDP FL, the secondary antibody fluorophore, and DAPI.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental protocols.
Signaling Pathway and Probe Trafficking
This compound is a synthetic analog of ceramide, a key molecule in sphingolipid metabolism.[2] Upon entering the cell, it is transported to the Golgi apparatus, where it serves as a substrate for sphingolipid synthesis.[2] This metabolic trapping within the Golgi membranes leads to its accumulation and bright fluorescence in this organelle.
Conclusion
This compound is a valuable tool for visualizing the Golgi apparatus in co-localization studies, offering superior brightness and photostability compared to older generation dyes like NBD C6-ceramide. While quantitative co-localization data with specific Golgi protein markers is not extensively documented in the literature, its strong and specific accumulation in the Golgi makes it an excellent marker for the overall morphology and location of this organelle. For studies requiring the precise localization of a protein to a specific Golgi sub-compartment, co-staining with well-characterized antibody markers remains the gold standard. The protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this compound in their cellular imaging experiments.
References
- 1. Labeling the Golgi Apparatus with BODIPY-FL-Ceramide (C5-DMB-ceramide) for Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Fluorophores: BDP FL Ceramide's Super-Resolution Performance in the Spotlight
For researchers, scientists, and drug development professionals leveraging super-resolution microscopy to unravel the intricacies of cellular lipid biology, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of BDP FL ceramide against other common alternatives for imaging the Golgi apparatus and lipid metabolism, supported by experimental data to inform your selection process.
This compound, a synthetic fluorescent lipid, has carved a niche for itself in cellular imaging, primarily for its ability to vividly label the Golgi apparatus. However, the advent of super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) places new demands on fluorescent probes, prioritizing exceptional photostability and brightness. This guide dissects the performance of this compound in this high-stakes arena, comparing it with established and newer fluorescent ceramide analogs.
The Contenders: A Comparative Overview
Our analysis focuses on this compound and three key alternatives: NBD C6-ceramide, a traditional fluorescent lipid probe; Cer-SiR, a modern two-component system designed for super-resolution; and ATTO-tagged ceramides (B1148491), known for the high performance of their parent dyes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Achievable Resolution (STED) |
| BDP FL C5-Ceramide | 505 | 512 | 0.97[1] | Moderate | ~50-70 nm |
| NBD C6-Ceramide | 466 | 536 | Low | Low | Not ideal for STED |
| Cer-SiR | 640 | ~660 | High (inferred) | Very High | < 70 nm |
| ATTO-tagged Ceramide | Varies (dye-dependent) | Varies (dye-dependent) | High (inferred) | High | ~30-50 nm |
Performance Deep Dive: Photostability is King
In the realm of super-resolution microscopy, where intense laser illumination is the norm, photostability—a fluorophore's resistance to photobleaching—is a critical determinant of image quality and the duration of live-cell imaging experiments.
Experimental data reveals a significant disparity in the photostability of this compound compared to newer generation probes. In a direct comparison using live-cell 3D confocal imaging, the fluorescence signal of BDP FL C5-ceramide diminished by 50% after fewer than 15 image stacks . In stark contrast, Cer-SiR, a two-component probe system, exhibited only a 10% decrease in signal after more than 120 stacks . This remarkable stability makes Cer-SiR exceptionally well-suited for long-term live-cell super-resolution imaging of Golgi dynamics.
While direct quantitative photostability data for this compound under STED conditions is limited, its performance in demanding confocal imaging suggests a moderate tolerance to photobleaching. Compared to NBD C6-ceramide, which is known for its lower photostability, this compound offers a significant improvement. The BODIPY FL fluorophore, the core of this compound, is inherently more photostable and possesses a higher fluorescence quantum yield than the NBD fluorophore.
ATTO-tagged ceramides are expected to exhibit the high photostability characteristic of the ATTO family of dyes, making them strong candidates for STED and other super-resolution techniques.
Brightness and Resolution: Seeing is Believing
The brightness of a fluorophore, a product of its molar extinction coefficient and quantum yield, directly impacts the signal-to-noise ratio and the achievable resolution. This compound boasts an impressively high fluorescence quantum yield of 0.97 , contributing to its bright signal in conventional fluorescence microscopy.[1]
In super-resolution microscopy, this inherent brightness is a double-edged sword. While a strong initial signal is advantageous, it can also lead to faster photobleaching under intense laser illumination. The achievable resolution with this compound in STED microscopy is typically in the range of 50-70 nm, a significant improvement over the diffraction limit of conventional microscopy. However, more photostable probes like Cer-SiR and potentially ATTO-tagged ceramides can withstand the higher laser powers required to achieve even finer resolutions, pushing the boundaries to below 70 nm and potentially as low as 30-50 nm.
Experimental Protocols: A Guide to Implementation
Staining Protocol for BDP FL C5-Ceramide (Live Cells)
This protocol is adapted for live-cell imaging of the Golgi apparatus.
1. Solution Preparation:
- Stock Solution (1 mM): Dissolve 50 µg of BDP FL C5-ceramide in 87.2 µL of anhydrous DMSO. Store at -20°C, protected from light.
- BSA Complex (5 µM Ceramide/5 µM BSA):
- Prepare a solution of 0.34 mg/mL defatted BSA in a suitable serum-free medium (e.g., HBSS with 10 mM HEPES).
- Add the BDP FL C5-ceramide stock solution to the BSA solution to achieve a final concentration of 5 µM.
2. Cell Staining:
- Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
- Wash the cells with ice-cold serum-free medium.
- Incubate the cells with the 5 µM BDP FL C5-ceramide/BSA complex for 30 minutes at 4°C.
- Wash the cells three times with ice-cold serum-free medium.
- Incubate the cells in fresh, pre-warmed complete culture medium for 30 minutes at 37°C to allow the ceramide to traffic to the Golgi apparatus.
- Wash the cells once with fresh medium before imaging.
3. Super-Resolution Microscopy (STED):
- Image the cells using a STED microscope equipped with appropriate lasers for excitation (e.g., ~488-505 nm) and depletion (e.g., ~592 nm) of the BDP FL fluorophore.
- Optimize laser powers to achieve the desired resolution while minimizing photobleaching. Start with low laser powers and incrementally increase them.
- Acquire images using a high-sensitivity detector.
The Role in Signaling Pathways: A Structural Perspective
This compound and its analogs primarily serve as structural probes to visualize the morphology and trafficking dynamics of the Golgi apparatus. Ceramide itself is a crucial lipid second messenger involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. By using fluorescent ceramide analogs, researchers can track the transport of ceramide from the endoplasmic reticulum to the Golgi, where it is metabolized into other sphingolipids like sphingomyelin (B164518) and glucosylceramide.
While this compound does not directly report on specific signaling events, its use in super-resolution microscopy allows for the detailed visualization of the subcellular compartments where these signaling lipids are synthesized and sorted. This can provide crucial spatial context for understanding how ceramide-mediated signaling is initiated and regulated. For instance, observing the clustering of ceramide in specific Golgi sub-compartments under different cellular conditions could offer insights into the regulation of sphingolipid metabolism and its downstream signaling consequences.
Conclusion: Selecting the Right Tool for the Job
This compound remains a valuable and bright probe for visualizing the Golgi apparatus in conventional and, to a certain extent, super-resolution microscopy. Its high quantum yield ensures a strong initial signal, which can be advantageous for initial observations.
However, for researchers pushing the boundaries of live-cell super-resolution imaging, particularly for long-term experiments, the moderate photostability of this compound is a significant limitation. Newer probes, such as the two-component Cer-SiR system, offer vastly superior photostability, enabling prolonged and more detailed visualization of dynamic processes within the Golgi. For achieving the highest possible resolution, highly photostable dyes like those in the ATTO family, when conjugated to ceramide, are likely to provide the best performance.
The choice of probe will ultimately depend on the specific experimental requirements. For short-term, high-resolution "snapshot" imaging, this compound can still be a viable option. However, for demanding live-cell, long-term, and multi-color super-resolution studies, investing in more photostable alternatives is highly recommended.
References
A Comparative Analysis of BDP FL C5 and BDP TR Ceramide Analogs for Cellular Imaging and Lipid Trafficking Studies
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular biology, fluorescent lipid analogs are indispensable tools for visualizing and understanding the complex dynamics of lipid metabolism and transport. Among these, ceramide analogs labeled with boron-dipyrromethene (BDP) dyes have gained prominence due to their exceptional photostability and brightness. This guide provides a detailed comparison of two widely used BDP-labeled ceramide analogs: BDP FL C5 ceramide and BDP TR ceramide, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental choices.
Ceramides (B1148491) are central molecules in sphingolipid metabolism, playing crucial roles in cellular signaling, membrane structure, and trafficking.[1] Fluorescently labeling ceramides allows for the real-time visualization of these processes in living cells. BDP FL and BDP TR are two distinct fluorophores that can be conjugated to a C5 ceramide backbone, each offering unique spectral properties suitable for different imaging applications.
Structural and Spectral Characteristics
BDP FL C5 ceramide incorporates the BDP FL fluorophore, which emits a bright green fluorescence.[2][3] In contrast, BDP TR ceramide is conjugated to the BDP TR fluorophore, resulting in a red-fluorescent probe.[4][5][6] Both probes consist of a synthetic ceramide molecule where the fatty acid is linked to the sphingosine (B13886) base via an amide bond.[3][7] The key difference lies in the attached BDP dye, which dictates their excitation and emission spectra.
These fluorescent ceramide analogs are valuable for tracing Golgi and sphingolipid transport pathways within living cells.[] Once introduced to cells, they are typically incorporated into the membranes of the Golgi apparatus, making them excellent vital stains for this organelle.[2][3][7]
| Property | BDP FL C5 Ceramide | BDP TR Ceramide |
| Fluorophore | BODIPY FL | BODIPY TR |
| Appearance | - | Dark purple solid[7] |
| Molecular Formula | - | C39H50BF2N3O4S[5][7] |
| Molecular Weight | - | 705.72 g/mol [5][7] |
| Excitation Max (nm) | ~505[9][10][11] | ~589[5][12][13][14] |
| Emission Max (nm) | ~511-512[9][10][11] | ~616-617[4][5][12][13] |
| Fluorescence Color | Green[2][3] | Red[4][5][6] |
| Quantum Yield | High (~0.9-1.0 for BODIPY FL)[15][16] | High (~0.9 for BODIPY TR)[5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~80,000 (for BODIPY FL)[15][16] | ~60,000[5] |
| Solubility | Good in many organic solvents | Good in many organic solvents[7] |
Performance and Applications in Cellular Imaging
Both BDP FL C5 and BDP TR ceramides are extensively used to study sphingolipid transport and metabolism.[17][18] They are readily taken up by live cells and accumulate in the Golgi apparatus, providing a specific and bright signal for this organelle.[2][3][7][17] This specific targeting is a result of the natural ceramide transport and processing pathways within the cell.[10][11][13][14]
BDP FL C5 Ceramide:
-
Golgi Visualization: Its bright green fluorescence provides excellent contrast for visualizing the Golgi apparatus in both live and fixed cells.[2][3]
-
Lipid Metabolism Studies: It serves as a substrate for enzymes involved in sphingolipid metabolism, allowing researchers to track the synthesis and trafficking of downstream metabolites like sphingomyelin (B164518) and glucosylceramide.[][19] The fluorescence of BODIPY FL is largely insensitive to pH and solvent polarity, ensuring stable measurements in various cellular environments.[16][20]
-
Concentration-Dependent Spectral Shift: A unique feature of some BODIPY dyes, including the one in BDP FL C5 ceramide, is a concentration-dependent shift in their fluorescence emission from green to red.[19][21] This property can be exploited to estimate the relative concentration of the probe in different cellular membranes.[19][21]
BDP TR Ceramide:
-
Red-Shifted Fluorescence: The red emission of BDP TR ceramide is advantageous for multicolor imaging experiments, as it can be easily distinguished from green fluorescent proteins (GFPs) or other green-emitting probes.[22] This minimizes spectral overlap and allows for the simultaneous visualization of multiple cellular components.
-
Live-Cell Imaging: BDP TR ceramide is well-suited for long-term live-cell imaging due to the high photostability of the BDP TR fluorophore.[5]
-
Orthogonal Probe: In studies involving green fluorescent fatty acid analogs, BDP TR ceramide can be used as an orthogonal probe to label and quantify different lipid classes simultaneously.[22]
Experimental Protocols
The following are generalized protocols for staining cells with BDP-ceramide analogs. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Staining Live Cells with BDP FL C5-Ceramide (BSA Complex):
This protocol is adapted from established methods for labeling the Golgi complex in living cells.[9][23]
-
Reconstitution: Reconstitute the lyophilized BDP FL C5-ceramide complexed to BSA with sterile distilled water to a stock concentration of 0.5 mM.[9]
-
Working Solution: Prepare a working solution of 5 µM ceramide by diluting the stock solution 100-fold in an appropriate medium, such as Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).[9][23]
-
Incubation: Rinse cells grown on coverslips with the medium. Incubate the cells with the 5 µM ceramide working solution for 30 minutes at 4°C.[9][23]
-
Wash: Wash the cells twice with ice-cold medium to remove excess probe.[9]
-
Chase: Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for transport to the Golgi apparatus.[9][23]
-
Imaging: Wash the cells again with fresh medium before imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (Ex/Em ≈ 505/511 nm).[9]
Staining with BDP TR Ceramide:
A similar protocol can be followed for BDP TR ceramide.
-
Stock Solution: Prepare a stock solution (e.g., 5 mM) in a suitable organic solvent like DMSO.[14]
-
Working Solution: Dilute the stock solution in a balanced salt solution to a final working concentration of 1-10 µM.[14] For BSA-complexed BDP TR ceramide, a similar reconstitution and dilution as for the BDP FL C5 analog can be performed.[24]
-
Incubation: Incubate cells with the working solution for 20-30 minutes at room temperature or 37°C.[14]
-
Wash: Wash the cells twice with medium.[14]
-
Imaging: Observe the cells using a fluorescence microscope equipped with filter sets appropriate for red fluorescence (Ex/Em ≈ 589/616 nm).[13][14]
Ceramide Metabolism and Transport Pathway
Ceramide is synthesized in the endoplasmic reticulum (ER) and then transported to the Golgi apparatus. This transport can occur via vesicular trafficking or through the action of the ceramide transport protein (CERT). In the Golgi, ceramide serves as a precursor for the synthesis of sphingomyelin and various glycosphingolipids. These complex sphingolipids are then sorted and transported to other cellular destinations, including the plasma membrane. Fluorescent ceramide analogs like BDP FL C5 and BDP TR ceramides are believed to follow these endogenous pathways, allowing for their visualization.[10][11][13][14]
Conclusion
Both BDP FL C5 ceramide and BDP TR ceramide are powerful tools for studying sphingolipid biology. The choice between them largely depends on the specific requirements of the experiment.
-
BDP FL C5 ceramide is an excellent general-purpose probe for visualizing the Golgi apparatus and studying ceramide metabolism, with the added potential for ratiometric imaging based on its concentration-dependent spectral shift.
-
BDP TR ceramide is the preferred choice for multicolor imaging experiments where spectral separation from green fluorophores is critical. Its high photostability also makes it ideal for time-lapse studies of lipid trafficking.
Researchers should consider the spectral properties of other fluorescent probes used in their experiments, the imaging capabilities of their microscopy systems, and the specific biological questions they aim to answer when selecting the most appropriate BDP-ceramide analog.
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bodipy BDP FL ceramide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BODIPY™ TR Ceramide 250 μg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. BDP TR ceramide, 571186-05-5 | BroadPharm [broadpharm.com]
- 6. Invitrogen BODIPY TR Ceramide 250 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 7. lumiprobe.com [lumiprobe.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BODIPY™ FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg [thermofisher.com]
- 18. Invitrogen BODIPY FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Invitrogen BODIPY TR Ceramide complexed to BSA 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Quantitative Comparison of BDP FL Ceramide and its Alternatives for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BDP FL ceramide's performance against other fluorescent ceramide analogs, supported by experimental data and detailed protocols. This compound, a conjugate of the bright and photostable BODIPY™ FL fluorophore with sphingosine, is a valuable tool for visualizing the Golgi apparatus and studying sphingolipid metabolism and trafficking in live and fixed cells.[1][2] Its superior photophysical properties often make it a more suitable choice than older fluorescent ceramide analogs like NBD C6-ceramide.
Quantitative Data Presentation
The following tables summarize the key quantitative and qualitative differences between BDP FL C5-ceramide and the commonly used alternative, NBD C6-ceramide.
Table 1: Comparison of Photophysical Properties
| Property | BDP FL C5-Ceramide | NBD C6-Ceramide | References |
| Excitation Maximum | ~505 nm | ~465 nm | [3][4] |
| Emission Maximum | ~515 nm | ~535 nm | [3][4] |
| Fluorescence Quantum Yield (Φ) | High (~0.9 for the core fluorophore) | Environment-sensitive (generally lower) | [5][6] |
| Photostability | More photostable than NBD | Sensitive to photobleaching | [5] |
| Special Characteristics | Forms excimers at high concentrations, leading to a red-shifted emission (~620 nm) | Fluorescence is sensitive to solvent polarity | [3][5] |
Table 2: Comparison of Biological Properties
| Property | BDP FL C5-Ceramide | NBD C6-Ceramide | References |
| Primary Cellular Localization | Golgi apparatus | Golgi apparatus | [4][7] |
| Metabolic Fate | Metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide | Metabolized into fluorescent sphingomyelin and glucosylceramide | [7] |
| Cytotoxicity | Generally low at working concentrations; specific IC50 values not readily available in reviewed literature. | Can exhibit cytotoxicity at higher concentrations (e.g., 13 µM) | [7] |
| Suitability for Long-Term Imaging | High, due to greater photostability | Limited, due to photobleaching | [5] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging with BDP FL C5-Ceramide
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.[3]
Materials:
-
BDP FL C5-ceramide
-
Bovine serum albumin (BSA), defatted
-
Live-cell imaging medium (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets (e.g., for FITC/GFP).
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.
-
Preparation of Staining Solution (5 µM BDP FL C5-ceramide/BSA complex):
-
Prepare a 1 mM stock solution of BDP FL C5-ceramide in DMSO.
-
In a separate tube, prepare a solution of defatted BSA in the imaging medium.
-
Add the BDP FL C5-ceramide stock solution to the BSA solution while vortexing to achieve a final concentration of 5 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the 5 µM staining solution to the cells.
-
-
Incubation: Incubate the cells for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane.
-
Washing: Remove the staining solution and wash the cells two to three times with ice-cold imaging medium to remove the unbound probe.
-
Chase Incubation: Add fresh, pre-warmed imaging medium and incubate the cells for an additional 30 minutes at 37°C. During this time, the fluorescent ceramide is transported from the plasma membrane to the Golgi apparatus.
-
Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber.
Protocol 2: Fixed-Cell Staining with BDP FL C5-Ceramide
This protocol is suitable for colocalization studies with immunofluorescence.[3]
Materials:
-
BDP FL C5-ceramide/BSA complex (prepared as in Protocol 1)
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed cells with the 5 µM BDP FL C5-ceramide/BSA staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a confocal or fluorescence microscope.
Mandatory Visualizations
Caption: Ceramide Metabolism Pathways.
Caption: Live-Cell Imaging Workflow.
Caption: Ceramide Signaling Pathways.
References
- 1. rsc.org [rsc.org]
- 2. Invitrogen BODIPY FL C5-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine) 250 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of BDP FL Ceramide
For researchers and professionals in drug development, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of BDP FL ceramide, a fluorescent lipid used for visualizing the Golgi apparatus. Adherence to these steps will help maintain a safe laboratory environment and ensure regulatory compliance.
This compound is not classified as a hazardous substance; however, proper chemical hygiene and disposal practices are still necessary.[1]
Key Safety and Handling Information
To minimize risk and ensure safe handling, please refer to the following summary of safety information derived from the product's Safety Data Sheet (SDS).
| Parameter | Specification | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 133867-53-5 | [1] |
| Molecular Formula | C34H54BF2N3O3 | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1] |
| First Aid - Eye Contact | Flush eyes immediately with large amounts of water and call a physician. | [1] |
| First Aid - Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | [1] |
| First Aid - Ingestion | Wash out mouth with water; do NOT induce vomiting; call a physician. | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [2][3][4] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the disposal of this compound and associated waste.
Waste Stream Identification and Segregation
Proper segregation of waste is the first step in compliant disposal.
-
Unused/Expired this compound: Unused or expired solid this compound should be treated as chemical waste.
-
Contaminated Labware: This includes items like pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound (e.g., staining solutions, cell culture media) should be collected separately.
Disposal of Solid Waste
-
Collection: Place solid this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips) into a designated, clearly labeled chemical waste container.
-
Labeling: The container should be labeled "Non-hazardous Chemical Waste" and should list the contents, including "this compound."
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Liquid Waste
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: Label the container "Non-hazardous Aqueous Waste" and list the chemical components, including "this compound" and any solvents (e.g., DMSO).
-
Treatment (Optional): While not classified as hazardous, it is best practice to prevent the release of fluorescent dyes into wastewater systems. Do not pour liquid waste down the drain unless explicitly permitted by your local regulations and institutional EHS guidelines.
-
Disposal: Seal the container and arrange for disposal via your institution's EHS office or a certified waste management provider.
Handling Spills
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For solid spills , gently sweep the material to avoid creating dust.
-
For liquid spills , absorb the solution with an inert material like diatomite or universal binders.[1]
-
-
Decontamination: Scrub the affected surface and any contaminated equipment with alcohol.[1]
-
Disposal: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed bag or container, label it as chemical waste, and dispose of it according to the solid waste procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound waste segregation and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
